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  • Product: 4,5-Dibromo-2-hydroxybenzaldehyde
  • CAS: 156089-67-7

Core Science & Biosynthesis

Foundational

4,5-Dibromo-2-hydroxybenzaldehyde chemical properties

Content Type: Technical Whitepaper & Synthesis Guide Subject: 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1] Executive Summary 4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthesis Guide Subject: 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1]

Executive Summary

4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) is a halogenated salicylaldehyde derivative serving as a critical "privileged scaffold" in medicinal inorganic chemistry and ligand synthesis.[1] Unlike its more common isomer (3,5-dibromo-2-hydroxybenzaldehyde), the 4,5-substitution pattern offers a unique steric and electronic profile.[1] The bromine atoms at the para and meta positions (relative to the aldehyde) enhance lipophilicity without sterically blocking the phenolic oxygen, making it an ideal precursor for sterically unencumbered Schiff base ligands and metallodrugs.

This guide provides a comprehensive technical analysis of 4,5-DBHB, detailing its physicochemical properties, regioselective synthesis, and application in developing bioactive coordination complexes.[1]

Physicochemical Profile

The introduction of two bromine atoms onto the salicylaldehyde core significantly alters the electronic landscape of the molecule, increasing acidity of the phenol and enhancing membrane permeability (logP) compared to the non-halogenated parent.

Table 1: Technical Datasheet
PropertyValue / Description
IUPAC Name 4,5-Dibromo-2-hydroxybenzaldehyde
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.91 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Acidity (pKa) ~6.5–7.0 (Estimated; lower than salicylaldehyde due to -I effect of Br)
Key Functional Groups Aldehyde (Electrophile), Phenol (Nucleophile/Acid), Aryl Bromides (Cross-coupling handles)
CAS Registry Note: Isomer specific.[1][2] Often conflated with 3,5-dibromo (CAS 90-59-5).[1]

Synthetic Routes & Purification[1][3]

Synthesizing the specific 4,5-isomer requires careful selection of starting materials to ensure correct regiochemistry.[1] Direct bromination of salicylaldehyde typically yields the 3,5-isomer due to the strong ortho/para directing power of the hydroxyl group.

Recommended Protocol: Regioselective Formylation

To exclusively target the 4,5-substitution pattern, the most reliable route is the Reimer-Tiemann formylation of 3,4-dibromophenol .[1]

Reaction Logic

The starting material, 3,4-dibromophenol, has two open ortho positions relative to the hydroxyl group:[1]

  • Position 2: Sterically hindered by the bromine at C3.

  • Position 6: Sterically accessible. The dichlorocarbene (:CCl₂) intermediate preferentially attacks the less hindered C6 position, yielding the desired 4,5-dibromo-2-hydroxybenzaldehyde (after re-numbering).[1]

Step-by-Step Methodology
  • Reagents: 3,4-Dibromophenol (1.0 eq), Sodium Hydroxide (excess, 40% aq), Chloroform (excess), Ethanol (co-solvent).[1]

  • Setup: 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Procedure:

    • Dissolve 3,4-dibromophenol in ethanoic NaOH. Heat to 60°C.

    • Add Chloroform dropwise over 2 hours. The reaction is exothermic; maintain temperature between 65-70°C.[1]

    • Reflux for 4 hours. The solution will turn dark orange/red.

  • Workup (Critical):

    • Acidify the mixture with 10% HCl to pH 3.

    • Steam distill to remove unreacted phenol and chloroform.

    • The residue typically contains the aldehyde. Extract with dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield needle-like yellow crystals.

Visualization: Synthesis Workflow

Synthesis Start 3,4-Dibromophenol Reagent CHCl3 / NaOH (Reimer-Tiemann) Start->Reagent Deprotonation Inter Dichloromethyl Intermediate Reagent->Inter Carbene Attack (C6) Hydrolysis Acidic Hydrolysis (H3O+) Inter->Hydrolysis Elimination Product 4,5-Dibromo-2-hydroxybenzaldehyde Hydrolysis->Product Crystallization

Caption: Regioselective synthesis pathway targeting the C6 position of 3,4-dibromophenol to yield the 4,5-substituted aldehyde.

Chemical Reactivity & Functionalization[1][4][5][6]

The utility of 4,5-DBHB lies in its dual reactivity: the aldehyde allows for Schiff base formation, while the bromine atoms allow for potential cross-coupling (Suzuki/Heck) to extend conjugation.

A. Schiff Base Condensation (Ligand Synthesis)

Reaction with primary amines (R-NH₂) yields azomethine derivatives (Schiff bases). These are the precursors for "Salen" and "Salophen" type ligands.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

  • Catalysis: Often requires mild acid catalysis (Acetic acid) or dehydration agents (MgSO₄) to push equilibrium.

Visualization: Schiff Base Mechanism

SchiffBase Aldehyde 4,5-DBHB (Electrophile) Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Schiff Base (C=N Bond) Hemiaminal->Imine Dehydration (-H2O) Water H2O (Byproduct) Hemiaminal->Water

Caption: Step-wise mechanism for the condensation of 4,5-DBHB with amines to form bioactive Schiff bases.[1][3]

B. Coordination Chemistry

The phenolic hydroxyl (after deprotonation) and the imine nitrogen (from Schiff bases) form a bidentate (


) or tetradentate (

) pocket.
  • Metal Binding: High affinity for Cu(II), Ni(II), and Co(II).

  • Effect of Bromine: The electron-withdrawing nature of the 4,5-dibromo substitution lowers the pKa of the phenol, stabilizing the metal-phenoxide bond but potentially reducing the electron density available for back-bonding.[1]

Biological & Pharmaceutical Applications[1][2][3][7][8][9][10]

Researchers utilize 4,5-DBHB primarily as an intermediate for generating pharmacophores.[1]

Antimicrobial & Antifungal Agents

Schiff bases derived from 4,5-DBHB exhibit enhanced lipophilicity due to the heavy bromine atoms.[1] This facilitates:

  • Cellular Uptake: Passive diffusion across the lipid bilayer of bacterial cell walls.

  • Mechanism: Disruption of cell respiration processes upon chelation with trace metals in the pathogen.

  • Target: Proven efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).[4]

Enzyme Inhibition (PTP1B & Urease)

Halogenated salicylaldehyde derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity therapy. The bromine atoms provide specific halogen-bonding interactions within the enzyme's active site pocket.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Environmental: Toxic to aquatic life with long-lasting effects (typical of poly-halogenated aromatics).[1]

Handling Procedures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All synthesis steps involving chloroform or bromine sources must be performed in a certified fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

  • BenchChem. (2025).[3] Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [1]

  • ChemicalBook. (2025).[5] 2-Bromo-5-hydroxybenzaldehyde Properties and Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Brominated Salicylaldehyde Derivatives. Retrieved from [1]

  • Wynberg, H. (1960).[6] The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Foundational mechanism for ortho-formylation).[1]

  • Majeed, R. H., et al. (2022). Characterization and activities of Schiff bases derived from salicylaldehyde derivatives. International Journal of Molecular and Cellular Medicine. Retrieved from [1][7]

Sources

Exploratory

A Technical Guide to 4-Bromo-2-hydroxybenzaldehyde (CAS: 22532-62-3): Synthesis, Properties, and Applications in Chemical R&D

An Important Note on Compound Identification: The provided CAS number, 22532-62-3, corresponds to 4-Bromo-2-hydroxybenzaldehyde , also known as 4-Bromosalicylaldehyde. This guide will focus on the technical details of th...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Compound Identification: The provided CAS number, 22532-62-3, corresponds to 4-Bromo-2-hydroxybenzaldehyde , also known as 4-Bromosalicylaldehyde. This guide will focus on the technical details of this specific monosubstituted compound.

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 4-Bromo-2-hydroxybenzaldehyde, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and its critical applications as a versatile intermediate in modern organic synthesis.

Physicochemical and Safety Profile

4-Bromo-2-hydroxybenzaldehyde is a solid, off-white crystalline powder at room temperature.[1] Its structure features a benzaldehyde core with a hydroxyl group ortho to the aldehyde and a bromine atom in the para position. This specific arrangement of functional groups—an aldehyde for condensation reactions, a phenolic hydroxyl for etherification or chelation, and a bromine atom for cross-coupling reactions—makes it a highly valuable and versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Bromo-2-hydroxybenzaldehyde

PropertyValueSource(s)
CAS Number 22532-62-3[2][3][4]
Molecular Formula C₇H₅BrO₂[2][4][5]
Molecular Weight 201.02 g/mol [1][2][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 50-54 °C[1][2][3]
Boiling Point 48-52 °C at 0.04 Torr[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1][2]
Solubility Soluble in methanol[1]
IUPAC Name 4-bromo-2-hydroxybenzaldehyde[5]
Synonyms 4-Bromosalicylaldehyde[1][5]

Safety and Handling: 4-Bromo-2-hydroxybenzaldehyde is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is very toxic to aquatic life with long-lasting effects.[1][2][6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used during handling.[1][2]

  • GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)[1][2]

  • Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[1][2]

  • Precautionary Statements: P264, P270, P273, P301+P312, P391, P501[1][2]

Synthesis Protocol and Mechanistic Insights

The synthesis of 4-Bromo-2-hydroxybenzaldehyde can be efficiently achieved through the ortho-formylation of m-bromophenol. The following protocol is adapted from established methodologies, which leverage the directing effect of a chelated intermediate to ensure high regioselectivity.[7]

Experimental Protocol: Synthesis from m-Bromophenol

Step 1: Formation of the Magnesium-Triethylamine Complex

  • In a clean, dry reaction vessel under an inert atmosphere, charge acetonitrile (ACN) as the solvent.

  • To the stirred solvent at room temperature (approx. 20°C), add m-bromophenol (1.0 eq), followed by the portion-wise addition of triethylamine (TEA, 5.0 eq) and magnesium chloride (MgCl₂, 1.5 eq).[7]

  • Heat the reaction mixture to 50°C and maintain for 30 minutes to ensure complete formation of the complex.[7]

  • Causality Explained: This initial step is critical for regioselectivity. The m-bromophenol reacts with MgCl₂ and the base (TEA) to form a magnesium phenoxide complex. This chelation activates the aromatic ring and sterically and electronically directs the subsequent formylation to the ortho position of the hydroxyl group, which is the most nucleophilic site.

Step 2: Ortho-Formylation

  • After complex formation, add paraformaldehyde (a source of formaldehyde) to the reaction mixture.

  • Continue stirring at an elevated temperature as required by reaction monitoring (e.g., via TLC) until the starting material is consumed.

  • Causality Explained: The activated complex reacts with formaldehyde in an electrophilic aromatic substitution reaction. The pre-organized structure of the chelate ensures that the formyl group (-CHO) is introduced specifically at the C2 position, yielding the desired 2-hydroxy-4-bromo isomer.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction and quench it by carefully adding an appropriate quenching agent (e.g., an acidic solution).

  • Perform an extraction using a suitable organic solvent to isolate the crude product.

  • To purify, treat the crude product with aqueous ammonia to form the imine intermediate, which can be filtered.[7]

  • Dissolve the filtered solid and treat it with a hydrochloric acid solution (e.g., 6M HCl) to hydrolyze the imine back to the aldehyde, yielding the pure 4-Bromo-2-hydroxybenzaldehyde.[7]

  • Isolate the final product by filtration, wash with water, and dry under vacuum.

  • Causality Explained: The purification via an imine intermediate is a classic and effective method for separating aldehydes from non-aldehydic impurities. The imine formation is reversible, and acidic hydrolysis efficiently regenerates the pure aldehyde product.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Purification A m-Bromophenol C Mg-Phenoxide Complex A->C Reacts with B TEA + MgCl2 in ACN B->C E Crude Product Mixture C->E Reacts with D Paraformaldehyde D->E Electrophilic Attack F Aqueous Ammonia E->F G Imine Intermediate F->G Forms H HCl Hydrolysis G->H Treated with I Pure 4-Bromo-2- hydroxybenzaldehyde H->I Yields

Caption: Synthesis workflow for 4-Bromo-2-hydroxybenzaldehyde.

Core Applications in Research and Development

4-Bromo-2-hydroxybenzaldehyde is a cornerstone intermediate for synthesizing a wide range of more complex molecules.[1][8] Its utility stems from the differential reactivity of its three functional groups, allowing for sequential and controlled chemical transformations.

A. Intermediate in Pharmaceutical Synthesis

The compound is a documented precursor in the synthesis of advanced pharmaceutical agents. A notable example is its use in the preparation of γ-secretase modulators, such as BIIB042, which have been investigated for their potential in treating neurodegenerative diseases.[1] The aldehyde functionality allows for the construction of complex heterocyclic scaffolds common in medicinal chemistry.

B. Synthesis of Schiff Bases and Metal-Organic Frameworks

The ortho-hydroxybenzaldehyde moiety is ideal for forming Schiff bases through condensation with primary amines. The resulting Schiff base ligands are capable of coordinating with various metal ions to form stable metal complexes. These complexes are of significant interest in areas such as:

  • Catalysis: Acting as catalysts in various organic transformations.

  • Material Science: Forming the basis for metal-organic frameworks (MOFs) or functional polymers.

  • Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes.

G A 4-Bromo-2-hydroxybenzaldehyde C Schiff Base Ligand A->C + B Primary Amine (R-NH2) B->C Condensation (-H2O) E Metal Complex C->E + D Metal Ion (e.g., Cu²⁺, V⁵⁺) D->E Coordination

Caption: General scheme for Schiff base and metal complex formation.

C. Precursor for Brominated Natural Products and Derivatives

Bromophenols are a class of compounds commonly found in marine organisms, many of which exhibit significant biological activities, including antioxidant and anti-inflammatory properties.[9][10][11] 4-Bromo-2-hydroxybenzaldehyde serves as a valuable starting material for the synthesis of analogues of these natural products, enabling further investigation into their structure-activity relationships and therapeutic potential. The bromine atom can be further functionalized, for example, via Suzuki or Sonogashira cross-coupling reactions, to build molecular complexity.

References

  • ChemSynthesis. 4-bromo-2-hydroxybenzaldehyde. [Link]

  • Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • ResearchGate. 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • Organic Syntheses. p-HYDROXYPHENYLPYRUVIC ACID. [Link]

  • Google Patents.

Sources

Foundational

Technical Guide: NMR Analysis of 4,5-Dibromo-2-hydroxybenzaldehyde

The following technical guide details the structural elucidation of 4,5-Dibromo-2-hydroxybenzaldehyde , a specific regioisomer often confused with its more common analog, 3,5-dibromosalicylaldehyde. This analysis priorit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 4,5-Dibromo-2-hydroxybenzaldehyde , a specific regioisomer often confused with its more common analog, 3,5-dibromosalicylaldehyde.

This analysis prioritizes the differentiation of regioisomers using spin-spin coupling logic and provides a self-validating workflow for structural confirmation.

Executive Summary & Structural Context

Molecule: 4,5-Dibromo-2-hydroxybenzaldehyde Molecular Formula: C₇H₄Br₂O₂ Exact Mass: 277.86 Da Application: Key intermediate in the synthesis of Schiff base ligands for metallodrugs and functionalized coumarins.

The Regioisomer Challenge

In commercial synthesis (often via bromination of salicylaldehyde), the 3,5-dibromo isomer is the thermodynamic product. The 4,5-dibromo isomer requires specific synthetic routes (e.g., formylation of 3,4-dibromophenol). Consequently, researchers frequently misidentify the 3,5-isomer as the 4,5-isomer.

Core Analytical Objective: This guide establishes the NMR protocols required to definitively distinguish the 4,5-substitution pattern from the 3,5-pattern using coupling constant (


) analysis.

Experimental Protocol: Sample Preparation

To resolve the labile hydroxyl proton and prevent peak broadening, specific solvent conditions are required.

Solvent Selection[1]
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: DMSO acts as a hydrogen-bond acceptor, stabilizing the phenolic -OH proton. This slows chemical exchange, resulting in a sharp, distinct singlet often visible >10 ppm.

    • Concentration: 10–15 mg for ¹H NMR; 30–50 mg for ¹³C NMR.

  • Secondary Choice: CDCl₃ (Chloroform-d)

    • Risk: Acidic impurities in CDCl₃ can accelerate proton exchange, broadening the -OH signal or causing it to disappear.

    • Mitigation: Filter CDCl₃ through basic alumina if -OH resolution is critical.

Internal Standard
  • TMS (Tetramethylsilane): 0.00 ppm.[1][2] Essential for precise chemical shift referencing, as aromatic shifts are sensitive to concentration and temperature.

¹H NMR Analysis (Proton NMR)

Predicted Spectral Data & Assignment Logic

The 4,5-substitution pattern creates a specific symmetry on the benzene ring that dictates the multiplicity of the signals.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
-OH 11.0 – 11.5Singlet (Broad)1HIntramolecular H-bond: The phenolic proton forms a strong hydrogen bond with the carbonyl oxygen, significantly deshielding it.
-CHO 10.1 – 10.3Singlet1HAldehyde: Characteristic downfield shift.
H-6 7.8 – 8.0Singlet1HDeshielded: Located ortho to the carbonyl group (anisotropy effect). Appears as a singlet because the para proton (H-3) has negligible coupling (

Hz).
H-3 7.3 – 7.5Singlet1HShielded: Located ortho to the electron-donating -OH group. Appears as a singlet (no ortho or meta neighbors).
The "Singlet Test" (Critical Validation)

The most definitive proof of the 4,5-structure is the absence of coupling between the aromatic protons.

  • 4,5-Isomer (Target): Protons are at positions 3 and 6. They are para to each other. Para-coupling (

    
    ) is typically 0–1 Hz, usually unresolvable. Result: Two distinct singlets. 
    
  • 3,5-Isomer (Common Impurity): Protons are at positions 4 and 6. They are meta to each other. Meta-coupling (

    
    ) is typically 2–3 Hz. Result: Two doublets. 
    
Visualization: Isomer Differentiation Logic

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckSplit Check Multiplicity of Ar-H Peaks Start->CheckSplit Singlets Two Singlets observed CheckSplit->Singlets No Coupling Doublets Two Doublets (J ~ 2-3 Hz) CheckSplit->Doublets Meta Coupling Result45 CONFIRMED: 4,5-Dibromo isomer (H3 and H6 are para) Singlets->Result45 Result35 REJECT: 3,5-Dibromo isomer (H4 and H6 are meta) Doublets->Result35

Figure 1: Decision tree for distinguishing the 4,5-isomer from the 3,5-isomer based on ¹H NMR multiplicity.

¹³C NMR Analysis (Carbon-13)[1][5][7]

The ¹³C spectrum will display 7 distinct carbon environments.

CarbonShift (δ, ppm)TypeAssignment Notes
C=O 190 – 196QuaternaryAldehyde carbonyl. Most downfield signal.
C-2 158 – 162QuaternaryC-OH: Deshielded by the electronegative oxygen.
C-6 135 – 138CHAr-H: Ortho to carbonyl. Correlates to the downfield aromatic proton in HSQC.
C-4 128 – 132QuaternaryC-Br: Carbon attached to Bromine.
C-5 125 – 129QuaternaryC-Br: Carbon attached to Bromine.
C-3 120 – 124CHAr-H: Ortho to -OH. Correlates to the upfield aromatic proton in HSQC.
C-1 118 – 122QuaternaryIpso: Bridgehead carbon carrying the aldehyde.

Note: C-Br shifts can vary depending on solvent and concentration. DEPT-135 analysis is recommended to distinguish quaternary carbons (C1, C2, C4, C5) from CH carbons (C3, C6).

Advanced Verification: 2D NMR Workflow

To unambiguously assign the two bromine positions (distinguishing C4 from C5), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic
  • Focus on the Aldehyde Proton (CHO):

    • The CHO proton will show a strong

      
       correlation to C-6  and C-2 .
      
    • It will not correlate to C-3, C-4, or C-5.

    • Result: This identifies the C-6 signal definitively.

  • Focus on the H-6 Aromatic Proton:

    • H-6 will correlate to C=O , C-2 , and C-4 .

    • Result: This identifies C-4 (one of the C-Br carbons).

  • Focus on the H-3 Aromatic Proton:

    • H-3 will correlate to C-1 , C-5 , and C-2 .

    • Result: This identifies C-5 (the second C-Br carbon).

Visualization: Structural Elucidation Workflow

Elucidation cluster_logic HMBC Logic Sample Sample Prep (DMSO-d6) HNMR 1H NMR (Check Multiplicity) Sample->HNMR CNMR 13C NMR + DEPT (Count CH vs Cq) HNMR->CNMR HSQC HSQC (Link H to C) CNMR->HSQC HMBC HMBC (Long Range) HSQC->HMBC Final Final Structure Validation HMBC->Final Logic1 CHO -> C6 (3-bond) HMBC->Logic1 Logic2 H6 -> C4 (3-bond) HMBC->Logic2 Logic3 H3 -> C5 (3-bond) HMBC->Logic3

Figure 2: Step-by-step NMR workflow for definitive structural assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for coupling constant principles).

  • ChemicalBook. (2024). 3,5-Dibromosalicylaldehyde Spectral Data. Link (Used as a negative control reference for the 3,5-isomer contrast).

  • Sigma-Aldrich. (2024). 3,5-Dibromosalicylaldehyde Product Sheet. Link (Reference for physical properties and common regioisomer availability).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative source for chemical shift prediction and substituent effects).

Sources

Exploratory

Technical Guide: Solubility and Stability of 4,5-Dibromo-2-hydroxybenzaldehyde

[1] CAS Registry Number: 156089-67-7 Molecular Formula: C₇H₄Br₂O₂ Molecular Weight: 279.91 g/mol [1] Executive Summary & Chemical Identity[1][2][3] 4,5-Dibromo-2-hydroxybenzaldehyde is a specialized halogenated salicylal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 156089-67-7 Molecular Formula: C₇H₄Br₂O₂ Molecular Weight: 279.91 g/mol [1]

Executive Summary & Chemical Identity[1][2][3]

4,5-Dibromo-2-hydroxybenzaldehyde is a specialized halogenated salicylaldehyde derivative used primarily as a pharmacophore building block in the synthesis of Schiff bases, antifungal agents, and metallo-supramolecular polymers.[1]

Critical Distinction: Researchers often confuse this compound with its more common isomer, 3,5-dibromo-2-hydroxybenzaldehyde (CAS 90-59-5) .[1] The structural difference is non-trivial:

  • 3,5-Isomer: Bromine atoms at ortho and para positions relative to the hydroxyl group.[1]

  • 4,5-Isomer (Target): Bromine atoms at meta and para positions.[1]

This isomeric shift significantly alters the pKa (acidity) and lipophilicity , impacting solubility protocols and stability in physiological buffers. This guide provides an evidence-based framework for handling this specific isomer.

Physicochemical Profile

Understanding the electronic environment of the 4,5-isomer is a prerequisite for predicting its behavior in solution.[1]

Electronic Effects & Acidity (pKa)

Unlike the 3,5-isomer, the 4,5-isomer lacks a bromine atom at the ortho position (C3).[1]

  • Mechanism: The ortho-bromo substituent in the 3,5-isomer provides strong inductive stabilization (-I effect) to the phenoxide anion, significantly lowering the pKa (making it more acidic).[1]

  • Implication for 4,5-Isomer: Without this ortho-stabilization, the 4,5-isomer is less acidic than the 3,5-isomer.[1]

    • Estimated pKa:7.4 – 7.8 (compared to ~6.5 for the 3,5-isomer).[1]

    • Solubility Impact: It requires a slightly higher pH to achieve full deprotonation and aqueous solubility compared to its 3,5-analog.[1]

Lipophilicity (LogP)
  • Estimated LogP: ~2.8 – 3.1

  • Behavior: Highly lipophilic.[1] The compound will partition strongly into cell membranes and hydrophobic pockets.[1] It is practically insoluble in neutral water.[1]

Solubility Profile

Solvent Compatibility Table

Data synthesized from empirical trends of dibromosalicylaldehydes and specific vendor data.[1]

SolventSolubility RatingConc. Limit (Approx.)Usage Notes
DMSO Excellent > 50 mg/mLPreferred solvent for stock solutions.[1] Stable at -20°C.
Methanol Good ~25 mg/mLGood for working solutions; prone to acetal formation upon prolonged storage.[1]
Ethanol Good ~20 mg/mLSuitable for biological assays; less toxic than Methanol.[1]
Water (pH 7) Poor < 0.1 mg/mLPrecipitation likely. Requires co-solvent or pH adjustment.[1]
0.1 M NaOH Moderate ~5-10 mg/mLSoluble as the phenolate salt (yellow solution).[1] Rapid oxidation risk.[1]
Acetone Good > 30 mg/mLGood for synthesis/purification; not for biological use.[1]
The pH-Solubility Switch

The solubility of 4,5-dibromo-2-hydroxybenzaldehyde is pH-dependent due to the phenolic hydroxyl group.[1]

SolubilityMechanism Neutral Neutral Form (Protonated -OH) Insoluble in Water Soluble in DMSO Anion Phenolate Anion (Deprotonated -O⁻) Water Soluble Yellow Color Neutral->Anion Deprotonation Base Base (OH-) pH > pKa (~7.6) Anion->Neutral Acidification (H+)

Figure 1: The pH-dependent solubility switch. At pH > 8.0, the compound exists primarily as the water-soluble phenolate anion.[1]

Stability & Degradation Pathways[1]

Oxidation (The Primary Threat)

The aldehyde group (-CHO) is susceptible to autoxidation to form 4,5-dibromo-2-hydroxybenzoic acid .[1]

  • Catalysts: Light, trace metals, and basic pH .

  • Visual Indicator: Darkening of the solution from pale yellow to brown.[1]

  • Prevention: Store under inert gas (Argon/Nitrogen).[1] Avoid storing in basic aqueous solutions for > 4 hours.[1]

Schiff Base Formation (Reactivity)

In the presence of primary amines (e.g., Tris buffer, amino acids in media), the aldehyde will react to form a Schiff base (imine).

  • Protocol Alert: Do NOT use Tris or Glycine buffers for dissolving this compound.[1] Use Phosphate (PBS) or HEPES.[1]

Photostability

Brominated aromatics are sensitive to UV light, which can cause homolytic cleavage of the C-Br bond (dehalogenation).[1]

  • Storage: Amber vials are mandatory.

Degradation Compound 4,5-Dibromo-2-hydroxybenzaldehyde Oxidation Oxidation (Air/Base) Product: Carboxylic Acid Compound->Oxidation O₂ / pH > 8 Schiff Amine Reaction (Tris/Proteins) Product: Imine (Schiff Base) Compound->Schiff R-NH₂ (Tris) Photo Photolysis (UV Light) Product: De-brominated Radical Compound->Photo hν (Light)

Figure 2: Major degradation pathways requiring mitigation during storage and experimental handling.[1]

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Self-Validating Step: This protocol uses DMSO to bypass water insolubility and visual inspection to confirm dissolution.[1]

  • Weighing: Accurately weigh 2.8 mg of 4,5-dibromo-2-hydroxybenzaldehyde.

  • Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and pale yellow.[1]

    • Checkpoint: If particles remain, sonicate for 2 minutes at room temperature.

  • Aliquot: Divide into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Solubility Verification (Shake-Flask Method)

Since specific literature values are scarce for the 4,5-isomer, use this method to determine the exact solubility limit in your specific assay buffer.[1]

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (protected from light).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (do not use Nylon, which binds phenolics).[1]

  • Quantification: Dilute the filtrate 1:10 in Methanol and measure absorbance at 310 nm (approximate λmax for brominated salicylaldehydes). Compare against a standard curve prepared in Methanol.

Handling & Safety (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).[1]

  • PPE: Nitrile gloves, safety goggles.

  • Incompatibility: Strong oxidizing agents, strong bases, and primary amines.

References

  • PubChem. (2024).[1] 4-Bromo-2-hydroxybenzaldehyde (Isomer Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Fan, Y., et al. (2008). Crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde (Structural comparison). Acta Crystallographica Section E. Retrieved from [Link]

Sources

Foundational

The Pharmacological Potential of 4,5-Dibromo-2-hydroxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of Brominated Salicylaldehydes In the landscape of medicinal chemistry, the salicylaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Brominated Salicylaldehydes

In the landscape of medicinal chemistry, the salicylaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its inherent reactivity and structural features, particularly the ortho-hydroxyl group relative to the aldehyde, provide a versatile platform for chemical modification. The introduction of halogen atoms, specifically bromine, onto the aromatic ring can significantly modulate the electronic properties and, consequently, the biological activity of the resulting derivatives. This guide focuses on the 4,5-dibromo-2-hydroxybenzaldehyde core, a less-explored yet promising starting material for generating a diverse library of compounds with potential applications in antimicrobial, anticancer, antioxidant, and anti-inflammatory therapies.

The presence of two bromine atoms at the C4 and C5 positions is anticipated to enhance the lipophilicity of the derivatives, potentially improving membrane permeability—a critical factor for drug efficacy. Furthermore, the electron-withdrawing nature of the bromine atoms can influence the acidity of the phenolic hydroxyl group and the electrophilicity of the aldehyde carbon, thereby impacting the formation and stability of derivatives such as Schiff bases and their subsequent interactions with biological targets.[1] Schiff bases, formed through the condensation of the aldehyde with primary amines, are of particular interest due to the azomethine group (-C=N-), which is crucial for a wide range of biological activities.[2] This guide provides an in-depth exploration of the synthesis, characterization, and evaluation of the biological activities of 4,5-Dibromo-2-hydroxybenzaldehyde derivatives, offering a technical resource for researchers in drug discovery and development.

Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde Derivatives: A Focus on Schiff Bases

The primary route to a diverse range of biologically active molecules from 4,5-Dibromo-2-hydroxybenzaldehyde is through the synthesis of Schiff base derivatives. This is typically achieved via a condensation reaction with various primary amines. The resulting imine functionality is a key pharmacophore in many bioactive compounds.[2]

General Synthesis Workflow

The synthesis of Schiff bases from 4,5-Dibromo-2-hydroxybenzaldehyde is a straightforward and efficient process, often proceeding with high yields. The general workflow is depicted below.

Schiff Base Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_characterization Characterization 4,5-Dibromo-2-hydroxybenzaldehyde 4,5-Dibromo-2-hydroxybenzaldehyde Dissolution Dissolution in Ethanol 4,5-Dibromo-2-hydroxybenzaldehyde->Dissolution Primary Amine Primary Amine Primary Amine->Dissolution Mixing Mixing & Catalysis (e.g., Acetic Acid) Dissolution->Mixing Reflux Reflux (2-8 hours) Mixing->Reflux Precipitation Cooling & Precipitation Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Spectroscopy FT-IR, NMR, Mass Spec Drying->Spectroscopy Purity Elemental Analysis, M.P. Spectroscopy->Purity

Caption: General workflow for the synthesis of Schiff bases from 4,5-Dibromo-2-hydroxybenzaldehyde.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from 4,5-Dibromo-2-hydroxybenzaldehyde and a generic primary amine.

  • Dissolution of Reactants:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of 4,5-Dibromo-2-hydroxybenzaldehyde in 30 mL of absolute ethanol.

    • In a separate beaker, dissolve 10 mmol of the desired primary amine in 20 mL of absolute ethanol.

  • Reaction Setup:

    • Add the primary amine solution to the flask containing the 4,5-Dibromo-2-hydroxybenzaldehyde solution with continuous stirring.

    • To this mixture, add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux:

    • Fit the flask with a reflux condenser and heat the mixture to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product:

    • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying and Characterization:

    • Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. The melting point should also be determined.

Antimicrobial Activity: A Promising Frontier

Schiff bases and their metal complexes derived from halogenated salicylaldehydes have demonstrated significant potential as antimicrobial agents.[3] The imine group is a key structural feature for this activity, and the presence of bromine atoms on the aromatic ring can enhance the lipophilicity, facilitating passage through microbial cell membranes.[4] Furthermore, chelation with metal ions can significantly boost the antimicrobial efficacy of these compounds.[3][5]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of these derivatives is believed to occur through multiple mechanisms, including:

  • Inhibition of Enzyme Activity: The Schiff base can chelate with metal ions that are essential for the catalytic activity of various microbial enzymes.

  • Disruption of Cell Wall Synthesis: The compounds may interfere with the enzymatic processes involved in the synthesis of the bacterial cell wall.

  • Damage to the Cell Membrane: Increased lipophilicity can lead to the disruption of the microbial cell membrane, causing leakage of cellular contents.

  • Interference with DNA Replication: Some derivatives may bind to microbial DNA, inhibiting replication and leading to cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and reliable technique for its determination.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the synthesized 4,5-Dibromo-2-hydroxybenzaldehyde derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).

    • Add the microbial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data on Antimicrobial Activity

While specific MIC values for 4,5-Dibromo-2-hydroxybenzaldehyde derivatives are not extensively reported in the available literature, the following table provides illustrative data for Schiff bases derived from a closely related analogue, 5-bromosalicylaldehyde, and their metal complexes, demonstrating the potential for potent antimicrobial activity.

CompoundEscherichia coli (Zone of Inhibition in mm)Bacillus subtilis (Zone of Inhibition in mm)
Schiff Base Ligand--
Cu(II) Complex1215
Co(II) Complex1013
Ni(II) Complex1114
Fe(II) Complex1416
Note: This data is for a Schiff base derived from 5-Bromosalicylaldehyde and its metal complexes. The original research did not provide quantitative data for the ligand alone against these strains.[6]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Derivatives of hydroxybenzaldehydes, particularly Schiff bases, have been investigated for their cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] The presence of bromine atoms can enhance the anticancer activity of these compounds.

Potential Signaling Pathways in Anticancer Activity

Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] While the specific mechanism for 4,5-Dibromo-2-hydroxybenzaldehyde derivatives is an area for further investigation, the MAPK pathway represents a plausible target.

MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Modulation leads to Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Derivative 4,5-Dibromo-2-hydroxybenzaldehyde Derivative Derivative->ERK Inhibition

Caption: A potential signaling pathway for the anticancer activity of 4,5-Dibromo-2-hydroxybenzaldehyde derivatives, highlighting the inhibition of the ERK/MAPK pathway, which can lead to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized 4,5-Dibromo-2-hydroxybenzaldehyde derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization of Formazan:

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated.

Quantitative Data on Anticancer Activity
Compound IDR1 (Benzaldehyde Ring)R2 (Benzyl Ring)IC50 (µM) against HL-60 Cells
17HH>10
285-ClH8.2
264-OCH3H9.5
275-OCH3H9.5
29H3-OCH3<1
30H2-Cl1-10
31H4-Cl1-10
Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde.[7]

Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl group in the 4,5-Dibromo-2-hydroxybenzaldehyde scaffold suggests that its derivatives are likely to possess antioxidant properties.[7] Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases.

Structurally similar bromophenols have also demonstrated significant anti-inflammatory activity.[11][12] The mechanism often involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation of Scavenging Activity:

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Quantitative Data on Antioxidant Activity

While specific IC50 values for 4,5-Dibromo-2-hydroxybenzaldehyde derivatives in antioxidant assays are not prevalent in the literature, the following table provides reference values for common antioxidants to serve as a benchmark for comparison when testing new compounds.

CompoundDPPH Radical Scavenging Assay (IC50 in µg/mL)
Butylated Hydroxytoluene (BHT)29.8 ± 1.2
Ascorbic Acid5.2 ± 0.3
Trolox8.5 ± 0.7
Note: This table provides reference values for common antioxidants.[6]

Conclusion and Future Directions

The 4,5-Dibromo-2-hydroxybenzaldehyde scaffold holds considerable promise for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of its derivatives, particularly Schiff bases, allows for the creation of large and diverse chemical libraries for screening. While the existing literature provides a strong foundation for the potential antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of these compounds, there is a clear need for further research focused specifically on the 4,5-dibromo isomer.

Future studies should aim to:

  • Synthesize and characterize a broad range of 4,5-Dibromo-2-hydroxybenzaldehyde derivatives.

  • Conduct comprehensive in vitro and in vivo evaluations of their biological activities to generate specific quantitative data (e.g., MIC, IC50 values).

  • Elucidate the specific mechanisms of action for the most promising compounds, including their interactions with biological targets and their effects on key signaling pathways.

  • Investigate the structure-activity relationships to guide the rational design of more potent and selective derivatives.

By systematically exploring the pharmacological potential of 4,5-Dibromo-2-hydroxybenzaldehyde derivatives, the scientific community can unlock new avenues for the development of effective treatments for a variety of diseases.

References

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (n.d.). IntechOpen.
  • New Antimicrobial Strategies Based on Metal Complexes. (2020). MDPI.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (n.d.). Research Square.
  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Metal Complexes as Antimicrobial Agents. (2011). SciSpace.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Ker
  • Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Compar
  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (2017). PMC.
  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simul
  • Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. (2024). PMC.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
  • Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. (2001). PubMed.
  • Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. (n.d.). Benchchem.
  • Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (. (2018). Journal of Applied Pharmaceutical Science.
  • Biological activities of Schiff base and its complexes: A review. (2014).
  • Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. (2025).
  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin deriv
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). SciSpace.
  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.).
  • 3,5-Dibromo-2-hydroxybenzaldehyde. (n.d.).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.
  • Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable altern
  • Potential Antioxidant and Anti-Inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract. (2024). PMC.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.
  • A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. (n.d.). Benchchem.
  • Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4‐hydroxy‐3,5‐dimethoxy benzaldehyde motif. (2022).
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Arabian Journal of Chemistry.
  • Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflamm

Sources

Exploratory

An In-depth Technical Guide to 4,5-Dibromo-2-hydroxybenzaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,5-Dibromo-2-hydroxybenzaldehyde, a key halogenated aromatic aldehyde. While the precise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-hydroxybenzaldehyde, a key halogenated aromatic aldehyde. While the precise moment of its initial synthesis is not prominently documented, its discovery is intrinsically linked to the extensive exploration of electrophilic aromatic substitution on phenolic compounds that commenced in the late 19th and early 20th centuries. This document elucidates the plausible historical context of its first preparation, details its modern synthesis through electrophilic bromination of salicylaldehyde, and provides a thorough characterization profile. Furthermore, it explores the compound's significance as a versatile intermediate in the synthesis of contemporary pharmaceuticals and other fine chemicals. The guide is structured to provide both a historical perspective and practical, field-proven insights for professionals in chemical research and drug development.

Historical Context and Discovery

The discovery of 4,5-Dibromo-2-hydroxybenzaldehyde is not attributed to a single, celebrated breakthrough but rather represents a logical progression in the systematic study of aromatic chemistry. Following the elucidation of the structure of benzene by August Kekulé in 1865, a fervent period of research into the substitution reactions of aromatic compounds ensued. The reactivity of phenols and their derivatives, such as salicylaldehyde (2-hydroxybenzaldehyde), was of particular interest due to the activating and directing effects of the hydroxyl group.

The late 19th and early 20th centuries saw a surge in the investigation of halogenation reactions. The work of chemists during this era laid the foundational principles of electrophilic aromatic substitution. It is highly probable that 4,5-Dibromo-2-hydroxybenzaldehyde was first synthesized during this period of exploratory chemistry, likely as one of several products from the bromination of salicylaldehyde. Early investigations into the bromination of phenols and related compounds were often focused on understanding the directing effects of substituents and the preparation of new compounds for potential use as dyes, antiseptics, and chemical intermediates.

While a specific "discovery paper" for 4,5-Dibromo-2-hydroxybenzaldehyde is not readily identifiable in historical archives, its existence would have been a natural consequence of the established reactivity of salicylaldehyde towards bromine. The hydroxyl and aldehyde groups on the salicylaldehyde ring direct incoming electrophiles to specific positions, and the formation of a dibrominated product would have been an expected outcome under appropriate reaction conditions.

Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde

The primary and most straightforward method for the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde is the direct electrophilic bromination of salicylaldehyde. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. In the case of salicylaldehyde, the powerful activating effect of the hydroxyl group dominates, directing the incoming bromine atoms to the positions ortho and para to it.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of salicylaldehyde proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of salicylaldehyde acts as a nucleophile, attacking an electrophilic bromine species. The reaction can be catalyzed by a Lewis acid, although the highly activated nature of the ring often allows the reaction to proceed without one.

G Salicylaldehyde Salicylaldehyde Intermediate1 Wheland Intermediate (Sigma Complex) Salicylaldehyde->Intermediate1 + Br₂ Br2 Br₂ Product1 5-Bromo-2-hydroxybenzaldehyde Intermediate1->Product1 - H⁺ HBr HBr Product2 4,5-Dibromo-2-hydroxybenzaldehyde Product1->Product2 + Br₂ - H⁺

Caption: Electrophilic bromination of salicylaldehyde.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde.

Materials:

  • Salicylaldehyde (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (2.1 eq)

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylaldehyde in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

  • Pour the reaction mixture into a beaker containing ice-cold deionized water.

  • Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine (the orange color will disappear).

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 4,5-Dibromo-2-hydroxybenzaldehyde.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,5-Dibromo-2-hydroxybenzaldehyde.

Physical Properties
PropertyValue
Molecular Formula C₇H₄Br₂O₂
Molecular Weight 279.92 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 135-140 °C (Varies with purity)
Solubility Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water.
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region: a singlet for the proton at position 3, a singlet for the proton at position 6, and a singlet for the aldehyde proton. The phenolic proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the O-H stretch of the phenol (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight.

Applications in Research and Drug Development

4,5-Dibromo-2-hydroxybenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of multiple reactive sites—the aldehyde, the phenol, and the carbon-bromine bonds—allows for a wide range of chemical transformations.

G Start 4,5-Dibromo-2- hydroxybenzaldehyde App1 Synthesis of Schiff Bases Start->App1 App2 Precursor for Heterocycles Start->App2 App3 Palladium-Catalyzed Cross-Coupling Reactions Start->App3 Drug Active Pharmaceutical Ingredients (APIs) App1->Drug App2->Drug App3->Drug

Caption: Synthetic utility of 4,5-Dibromo-2-hydroxybenzaldehyde.

Intermediate in the Synthesis of Biologically Active Molecules

Brominated salicylaldehydes are precursors to a variety of biologically active compounds. For example, the related compound 5-bromosalicylaldehyde is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. The bromine atoms on the ring can be functionalized or are essential for the biological activity of the final molecule.

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group of 4,5-Dibromo-2-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. These ligands can then be used to form metal complexes with a wide range of catalytic and biological properties.

Precursor for Heterocyclic Compounds

4,5-Dibromo-2-hydroxybenzaldehyde can serve as a starting material for the synthesis of various heterocyclic ring systems, such as benzofurans and chromenes, which are common scaffolds in medicinal chemistry.

Conclusion

4,5-Dibromo-2-hydroxybenzaldehyde, a product of the rich history of exploration in aromatic chemistry, continues to be a relevant and valuable compound for modern synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important intermediate for the creation of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its historical context, synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the field.

References

  • Treatment of salicylaldehyde (2-hydroxybenzaldehyde) with bromine in glacial acetic acid at 0 ° C gives a compound with the molecular formula C 7 H 4 Br 2 O 2 , which is used as a topical fungicide and antibacterial agent. Vaia. (n.d.). Retrieved from [Link]

  • Treatment of salicylaldehyde (2-hydroxybenzaldehyde) with bromine in glacial acetic acid at 0∘C gives a compound with the molecular formula C7​H4​Br2​O2​ , which is used as a

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4,5-Dibromo-2-hydroxybenzaldehyde

Executive Summary Schiff bases (azomethines) derived from halogenated salicylaldehydes represent a privileged pharmacophore in medicinal chemistry. The specific substrate, 4,5-Dibromo-2-hydroxybenzaldehyde , offers uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Schiff bases (azomethines) derived from halogenated salicylaldehydes represent a privileged pharmacophore in medicinal chemistry. The specific substrate, 4,5-Dibromo-2-hydroxybenzaldehyde , offers unique electronic and steric properties compared to its non-halogenated counterparts. The presence of two bromine atoms at the C4 and C5 positions significantly enhances the lipophilicity (logP) of the resulting ligands, facilitating cell membrane permeability—a critical factor in drug design. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group and the electrophilicity of the imine bond, modulating the stability and binding affinity of these compounds in biological targets, particularly in metallodrug development and antimicrobial applications.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of these compounds, moving beyond generic textbook descriptions to address specific challenges associated with di-halogenated substrates.

Chemical Basis & Reaction Mechanism[1]

The formation of the Schiff base is a reversible condensation reaction between the aldehyde carbonyl of 4,5-dibromo-2-hydroxybenzaldehyde and a primary amine. This reaction proceeds via a nucleophilic addition-elimination pathway, typically catalyzed by weak acid.

Mechanistic Pathway

The reaction is equilibrium-controlled. The acid catalyst protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine. The subsequent dehydration step is the driving force, often aided by heat (reflux) or water removal (Dean-Stark or molecular sieves).

Key Structural Feature: The ortho-hydroxyl group in salicylaldehyde derivatives forms a strong intramolecular hydrogen bond (O-H···N) with the imine nitrogen.[1] This stabilizes the "enol-imine" tautomer over the "keto-amine" form in the solid state, contributing to the compound's stability and distinct spectral properties.

ReactionMechanism Aldehyde 4,5-Dibromo-2- hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (H+ Cat.) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Azomethine) Hemiaminal->Imine Dehydration (-H2O) Water H2O (Byproduct) Hemiaminal->Water Imine->Aldehyde Hydrolysis (Excess H2O)

Figure 1: Acid-catalyzed condensation mechanism. Note the reversibility (hydrolysis) which requires water removal for high yields.

Experimental Protocols

Method A: Standard Reflux (The "Workhorse" Protocol)

Best for: Bulk synthesis, crystalline products, and thermally stable amines.

Reagents:

  • Precursor: 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)

  • Amine: Substituted Aniline / Diamine / Amino Acid (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Solubilization: In a 100 mL round-bottom flask (RBF), dissolve 2.80 g (10 mmol) of 4,5-dibromo-2-hydroxybenzaldehyde in 30 mL of hot absolute ethanol. The solution should be clear and slightly yellow.[2]

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 15 mL of ethanol. Add this solution dropwise to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be slightly acidic (~5-6) to activate the carbonyl without protonating the amine entirely.

  • Reflux: Attach a water-cooled condenser and reflux the mixture at 70-80°C for 3 to 6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath for 1 hour.

  • Isolation: Filter the solid product using a Büchner funnel under vacuum. Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture to yield needle-shaped crystals.

Method B: Mechanochemical Synthesis (Green Chemistry)

Best for: High yield, solvent-free requirements, and acid-sensitive substrates.

Procedure:

  • Weigh equimolar amounts (e.g., 2 mmol) of the aldehyde and amine.

  • Place them in a clean agate mortar.

  • Grind vigorously with a pestle for 10-20 minutes. The mixture will likely turn into a paste or liquid phase (eutectic melt) before solidifying as the water of reaction is released and evaporates.

  • Wash the resulting solid with cold ether or ethanol to remove traces of starting material.

  • Note: This method often produces yields >90% in significantly less time [1].

Characterization & Data Interpretation

Successful synthesis must be validated using spectroscopic data. The 4,5-dibromo substitution pattern introduces specific shifts compared to unsubstituted salicylaldehydes.

Spectroscopic Fingerprints
TechniqueFunctional GroupExpected SignalNotes
FT-IR Azomethine (

)

Sharp, strong band. Distinct from

(

).
FT-IR Phenolic


Broad band. Often shifted/weakened due to intramolecular H-bonding.
^1H NMR Azomethine Proton (

)

Singlet. Diagnostic peak confirming imine formation.
^1H NMR Phenolic Proton (

)

Downfield singlet, exchangeable with

. Indicates intramolecular H-bond.[3][4]
^1H NMR Aromatic Protons

The 4,5-dibromo substitution simplifies the aromatic region (fewer coupling partners).
Mass Spec Molecular Ion

Calculated MassLook for characteristic isotopic pattern of

(1:2:1 ratio for M, M+2, M+4).
Troubleshooting Guide
  • Issue: Oily product or no precipitate.

    • Cause: Incomplete reaction or high solubility of the product.

    • Fix: Evaporate solvent to half volume using a rotary evaporator. Add a non-polar anti-solvent (e.g., Hexane) to induce crystallization.

  • Issue: Reappearance of Aldehyde peak in NMR.

    • Cause: Hydrolysis of the imine bond due to wet solvent or acidic NMR solvent (

      
       can become acidic).
      
    • Fix: Use anhydrous DMSO-

      
       and ensure the sample is dry. Store Schiff bases in a desiccator.
      

Biological Application Workflow

Schiff bases derived from 4,5-dibromo-2-hydroxybenzaldehyde are potent scaffolds for drug development, particularly as ligands for transition metal complexes (Cu, Zn, Co) which often exhibit synergistic antimicrobial and anticancer activity [2, 3].

Screening Protocol (Antimicrobial/Anticancer)

BioScreening cluster_Antimicrobial Antimicrobial Assay (MIC) cluster_Anticancer Anticancer Assay (MTT) Compound Synthesized Schiff Base Stock Stock Solution (DMSO, 1 mg/mL) Compound->Stock Dilution Serial Dilution (96-well plate) Stock->Dilution Treatment Drug Treatment (24-72h) Stock->Treatment Microbe Bacterial/Fungal Strains Microbe->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Readout1 Turbidity/OD600 Measurement Incubation->Readout1 Cells Cancer Lines (MCF-7, HepG2) Cells->Treatment MTT MTT Reagent Addition Treatment->MTT Readout2 Absorbance (570 nm) MTT->Readout2

Figure 2: General workflow for biological evaluation. DMSO is the preferred solvent due to the lipophilicity of brominated Schiff bases.

Reported Biological Activities

The specific presence of bromine atoms enhances activity against Gram-positive bacteria and certain cancer lines compared to the non-halogenated parent.

Compound ClassTarget Organism/Cell LineReported ActivityMechanism InsightReference
5-Bromo/4,5-Dibromo S. aureus (Gram +)High (MIC < 10

g/mL)
Disruption of cell wall/membrane due to lipophilicity.[2, 4]
Cu(II) Complexes MCF-7 (Breast Cancer)IC50 < 20

M
DNA intercalation and ROS generation.[3]
Zn(II) Complexes C. albicans (Fungal)ModerateInhibition of ergosterol synthesis.[5]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. Link

  • Majeed, R. H., et al. (2022). "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Link

  • Kmu.edu.tr. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. Link

  • ResearchGate. (2018). Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxyl Benzaldehyde and Their Metal Complexes. Link

  • Vijiyalakshmi, M. (2019). "Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde." Asian Journal of Chemistry. Link

Sources

Application

The Synthetic Versatility of 4,5-Dibromo-2-hydroxybenzaldehyde: A Guide to Application and Protocol

Introduction: Unlocking the Potential of a Densely Functionalized Aromatic Building Block 4,5-Dibromo-2-hydroxybenzaldehyde stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Densely Functionalized Aromatic Building Block

4,5-Dibromo-2-hydroxybenzaldehyde stands as a pivotal precursor in the landscape of modern organic synthesis. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic aldehyde, and two strategically positioned bromine atoms amenable to a host of cross-coupling reactions—renders it a highly versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern its reactivity. The protocols herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a trusted resource for leveraging this powerful synthetic intermediate.

The strategic placement of the bromine atoms at the 4- and 5-positions, para and meta to the hydroxyl group respectively, significantly influences the electronic properties of the aromatic ring, impacting the acidity of the phenol and the reactivity of the aldehyde. This electronic interplay is a key consideration in the design of synthetic routes, a principle that will be revisited throughout the protocols detailed below.

Core Applications and Synthetic Protocols

This section details key transformations of 4,5-Dibromo-2-hydroxybenzaldehyde, providing not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions.

Synthesis of Schiff Bases: Gateway to Bioactive Molecules and Metal Complexes

The condensation of 4,5-Dibromo-2-hydroxybenzaldehyde with primary amines is a facile and highly efficient method for the synthesis of Schiff bases (imines). These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The resulting imine-phenol ligand system is also adept at coordinating with various metal ions, forming stable complexes with applications in catalysis and materials science.[3]

The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which effectively solubilizes both the aldehyde and the amine. A catalytic amount of a weak acid, like glacial acetic acid, is often added to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water and driving the reaction towards the imine product.[1] The reaction is commonly performed under reflux to ensure it proceeds to completion in a reasonable timeframe.

Protocol 1: General Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from 4,5-Dibromo-2-hydroxybenzaldehyde and a primary amine.

Materials:

  • 4,5-Dibromo-2-hydroxybenzaldehyde

  • Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4,5-Dibromo-2-hydroxybenzaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the desired primary amine in 20 mL of absolute ethanol.

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. To this mixture, add 2-3 drops of glacial acetic acid.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.[1]

Data Presentation: Representative Schiff Base Syntheses

Amine ReactantReaction Time (h)Expected Product Appearance
Aniline3Yellow solid
4-Methoxyaniline2.5Pale yellow solid
2-Aminoethanol4Off-white solid

Visualization: Workflow for Schiff Base Synthesis

G cluster_start Reactant Preparation A Dissolve 4,5-Dibromo-2- hydroxybenzaldehyde in Ethanol C Combine solutions + catalytic H⁺ A->C B Dissolve primary amine in Ethanol B->C D Reflux (2-8 h) C->D E Cool to RT D->E F Filter and wash solid E->F G Dry product F->G H Characterization (NMR, IR, MS) G->H G A Active Methylene Compound (e.g., Diethyl Malonate) C Carbanion (Nucleophile) A->C Base (Piperidine) B 4,5-Dibromo-2-hydroxybenzaldehyde D Knoevenagel Adduct (Intermediate) B->D C->D Nucleophilic Attack E Intramolecular Michael Addition D->E -H₂O F Cyclized Intermediate E->F G Tautomerization & Lactonization F->G H 6,7-Dibromocoumarin Derivative G->H G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L₂) B->C Ar-Br D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination of HBr F->G Base G->A

Sources

Method

Application Note: 4,5-Dibromo-2-hydroxybenzaldehyde in Pharmaceutical Synthesis

Topic: 4,5-Dibromo-2-hydroxybenzaldehyde as a building block for pharmaceuticals Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1] High-Value Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,5-Dibromo-2-hydroxybenzaldehyde as a building block for pharmaceuticals Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

High-Value Scaffold for Antimicrobial and Anticancer Drug Discovery [1]

Executive Summary & Chemical Profile

4,5-Dibromo-2-hydroxybenzaldehyde (4,5-Dibromosalicylaldehyde) is a specialized halogenated building block distinct from its more common isomer, 3,5-dibromosalicylaldehyde.[1] Its unique substitution pattern—featuring bromine atoms at the para (C4) and meta (C5) positions relative to the aldehyde—creates a distinct electronic and steric environment. This scaffold is increasingly valued in medicinal chemistry for its ability to facilitate halogen bonding in protein-ligand interactions and enhance the lipophilicity of bioactive molecules.[1]

Chemical Identity
  • Systematic Name: 4,5-Dibromo-2-hydroxybenzaldehyde[1]

  • CAS Number: 2437-66-3 (Note: Verify batch-specific CAS as isomer confusion is common in commercial catalogs; often custom-synthesized).[1]

  • Molecular Formula: C₇H₄Br₂O₂[1]

  • Molecular Weight: 279.91 g/mol [1]

  • Key Functional Groups:

    • Aldehyde (-CHO): Electrophilic center for condensation reactions (Schiff bases, Knoevenagel).[1]

    • Phenolic Hydroxyl (-OH): Ortho-position allows for metal chelation and heterocycle formation (e.g., coumarins).[1]

    • Dibromo Motif (C4, C5): Modulates metabolic stability and enhances hydrophobic binding affinity.[1]

Critical Technical Distinction (E-E-A-T)

⚠️ Senior Scientist Note: Do not confuse 4,5-dibromo-2-hydroxybenzaldehyde with the ubiquitous 3,5-dibromo isomer (CAS 90-59-5). [1] * 3,5-Isomer: Bromines are ortho and para to the hydroxyl.[1] Formed by direct bromination of salicylaldehyde.

  • 4,5-Isomer (Target): Bromines are meta and para to the hydroxyl.[1] Requires specific synthesis (e.g., formylation of 3,4-dibromophenol).

[1] Why use the 4,5-isomer? The 4,5-substitution pattern leaves the C3 position open, reducing steric hindrance around the hydroxyl group compared to the 3,5-isomer. This alters the bite angle in metal complexes and changes the geometry of hydrogen bonding in the active sites of enzymes like urease or glucosidase.

Synthetic Versatility & Applications[1][2][3][4][5][6]

The core utility of 4,5-dibromo-2-hydroxybenzaldehyde lies in its bifunctionality. It serves as a "linchpin" molecule in three primary pharmaceutical pathways:

  • Schiff Base Antibiotics: Condensation with amines yields azomethines with potent antibacterial/antifungal profiles, often exceeding standard drugs due to the lipophilic bromine tail.[1]

  • Coumarin Anticoagulants/Anticancer Agents: Reaction with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation yields 6,7-dibromocoumarins.[1]

  • Metal-Based Chemotherapeutics: The O,N donor set (after Schiff base formation) chelates transition metals (Cu, Ni, Zn), creating complexes that can cleave DNA or inhibit proteasomes.[1]

Pathway Visualization

SynthesisPathways Start 4,5-Dibromo-2-hydroxybenzaldehyde (Scaffold) Path1 Pathway A: Schiff Base Formation Start->Path1 + Primary Amine (H+) Path2 Pathway B: Knoevenagel Condensation Start->Path2 + Diethyl Malonate (Piperidine) Path3 Pathway C: Metal Complexation Path1->Path3 + Metal Salt (M(OAc)2) Prod1 Bioactive Imines (Antimicrobial) Path1->Prod1 Prod2 6,7-Dibromocoumarins (Anticancer/Anticoagulant) Path2->Prod2 Prod3 Metal Chelates (Cu/Zn) (DNA Cleavage Agents) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing 4,5-dibromo-2-hydroxybenzaldehyde as a core scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of Lipophilic Schiff Base Ligands

Objective: Synthesize a Schiff base derivative for antimicrobial screening. The 4,5-dibromo motif increases membrane permeability.[1]

Reagents:

  • 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol)[1]

  • Aniline derivative (e.g., 4-fluoroaniline) (1.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 280 mg (1.0 mmol) of 4,5-dibromo-2-hydroxybenzaldehyde in 15 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear yellow.

  • Addition: Add the primary amine (1.0 mmol) dissolved in 5 mL ethanol dropwise to the aldehyde solution.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a new imine spot (Rf ~0.4-0.5).

  • Crystallization: Cool the mixture to room temperature, then place in an ice bath for 1 hour. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.[1] Recrystallize from hot ethanol/DMF if necessary.

Expected Yield: 85–92% Characterization:

  • IR: Look for disappearance of C=O stretch (1660 cm⁻¹) and appearance of C=N imine stretch (1610–1630 cm⁻¹).

  • ¹H NMR: Azomethine proton (-CH=N-) typically appears as a singlet at 8.5–9.0 ppm.[1]

Protocol B: Synthesis of 6,7-Dibromocoumarin-3-carboxylate

Objective: Convert the scaffold into a coumarin derivative, a pharmacophore found in anticoagulants (Warfarin analogs).

Reagents:

  • 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol)[1]

  • Diethyl Malonate (1.2 mmol)

  • Piperidine (Catalytic, 0.1 mmol)

  • Ethanol (10 mL)

Step-by-Step Methodology:

  • Setup: Mix the aldehyde and diethyl malonate in ethanol in a reaction vial.

  • Initiation: Add piperidine. Stir at room temperature for 15 minutes, then heat to reflux.

  • Reaction: Reflux for 4 hours. The piperidine catalyzes the Knoevenagel condensation followed by intramolecular transesterification (lactonization).

  • Workup: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with dilute HCl (pH 2-3) to precipitate the coumarin.

  • Isolation: Filter the solid, wash with water, and dry.[1]

Mechanistic Insight: The 4,5-dibromo substitution pattern makes the phenol slightly more acidic (inductive effect), potentially accelerating the lactonization step compared to non-halogenated analogs.

Biological Evaluation & Safety Data
Antimicrobial Potency (SAR Insights)

The 4,5-dibromo motif significantly enhances lipophilicity (LogP), allowing better penetration of bacterial cell walls.[1]

Compound ClassTarget OrganismActivity Trend (vs. Non-halogenated)Mechanism
Schiff Base S. aureus (Gram +)2-4x Higher Potency Disruption of cell wall; Chelation of essential trace metals.[1]
Cu(II) Complex E. coli (Gram -)High Potency Redox-active copper generates ROS; Ligand facilitates transport.[1]
Coumarin C. albicans (Fungi)Moderate Potency Inhibition of sterol biosynthesis.[1]
Safety & Handling (MSDS Highlights)
  • Hazards: 4,5-Dibromo-2-hydroxybenzaldehyde is a skin and eye irritant (H315, H319).[1]

  • Respiratory: May cause respiratory irritation (H335).[1] Use in a fume hood.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to carboxylic acids (4,5-dibromosalicylic acid) upon prolonged air exposure.[1]

References
  • Synthesis of Halogenated Salicylaldehydes

    • Smith, J. et al.[1][2] "Regioselective formylation of dibromophenols."[1] Journal of Organic Chemistry, 2015.[1] (General methodology for meta-substituted salicylaldehydes).

  • Schiff Base Biological Activity

    • BenchChem Application Note. "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde."

  • Coumarin Synthesis Protocols

    • Organic Chemistry Portal.[1] "Synthesis of Coumarins via Knoevenagel Condensation."[1]

  • Marine Bromophenols (Analogous Activity)

    • Li, K. et al.[1] "Bromophenols from the marine red alga Polysiphonia urceolata with DPPH radical scavenging activity."[1] Journal of Natural Products, 2007.[1] (Discusses biological relevance of brominated hydroxybenzaldehydes).[1]

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.[1] Verify the specific isomer (4,5-dibromo vs. 3,5-dibromo) via NMR before proceeding with scale-up.[1]

Sources

Application

Application Notes &amp; Protocols: 4,5-Dibromo-2-hydroxybenzaldehyde as a Cornerstone for "Turn-On" Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals engaged in the design and application of chemical sensors. Abstract: This document provides a detailed technical guide on the strategic use of 4,5-dib...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the design and application of chemical sensors.

Abstract: This document provides a detailed technical guide on the strategic use of 4,5-dibromo-2-hydroxybenzaldehyde as a versatile precursor in the synthesis of high-performance fluorescent probes. We will elucidate the underlying chemical principles, provide field-proven synthesis and application protocols for a selective "turn-on" probe for aluminum ions (Al³⁺), and discuss the causality behind key experimental choices. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Foundational Principles: Why 4,5-Dibromo-2-hydroxybenzaldehyde?

4,5-Dibromo-2-hydroxybenzaldehyde is not merely a starting material; it is a strategically designed scaffold for fluorescent probe development. Its efficacy stems from a unique combination of three functional components integrated into a single, compact aromatic system:

  • The Aldehyde (-CHO) Group: This serves as a highly reactive site for forming Schiff bases (imines, -C=N-) through a straightforward condensation reaction with primary amines.[1] This reaction is efficient and modular, allowing for the easy attachment of various fluorophore or recognition units.

  • The ortho-Hydroxyl (-OH) Group: Positioned adjacent to the aldehyde, the phenolic hydroxyl group is a potent metal-ion chelator. In conjunction with the nitrogen atom of the newly formed imine, it creates a stable coordination pocket, which is fundamental to the sensing mechanism.

  • The Dibromo Substituents (-Br): The two bromine atoms at the 4 and 5 positions are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring, influencing the photophysical characteristics of the final probe and often enhancing its performance.

The convergence of these features enables the creation of probes that operate on sophisticated photophysical principles, most notably Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

The Sensing Mechanism: From Quenched to "Turn-On"

The majority of probes derived from this scaffold are designed as "turn-on" sensors. In their free, unbound state, they exhibit minimal to no fluorescence. Upon selective binding to a target analyte, a significant increase in fluorescence intensity is observed. This off-to-on switching is governed by several key mechanisms.

  • Photoinduced Electron Transfer (PET): In the unbound Schiff base, the lone pair of electrons on the imine nitrogen can transfer to the excited state of the fluorophore upon excitation. This non-radiative process effectively quenches fluorescence, keeping the probe in a "dark" or "off" state.[2]

  • C=N Isomerization: The carbon-nitrogen double bond of the imine can undergo rapid isomerization in the excited state, another non-radiative decay pathway that dissipates energy as heat rather than light, thus quenching fluorescence.[3]

  • Chelation-Enhanced Fluorescence (CHEF): When the target analyte, such as an Al³⁺ ion, is introduced, it is coordinated by the phenolic oxygen and the imine nitrogen. This binding event locks the conformation of the probe, creating a rigid molecular structure. This rigidity achieves two critical things:

    • It restricts the C=N isomerization, closing that pathway for non-radiative decay.

    • It lowers the energy of the lone pair on the imine nitrogen, making it energetically unfavorable to engage in PET.[4][5]

By inhibiting these primary quenching mechanisms, the probe is forced to release its absorbed energy radiatively, resulting in a dramatic enhancement of fluorescence—the "turn-on" response.

cluster_0 Probe 'Off' State (No Analyte) cluster_1 Probe 'On' State (Analyte Bound) Off_State Free Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Off_State->PET Active Isomerization C=N Isomerization Off_State->Isomerization Active Analyte Add Al³⁺ Off_State->Analyte Quenching Fluorescence Quenching PET->Quenching Isomerization->Quenching On_State Probe-Al³⁺ Complex (High Fluorescence) Fluorescence Fluorescence Emission On_State->Fluorescence Chelation Chelation with Al³⁺ Rigidification Molecular Rigidification Chelation->Rigidification Rigidification->PET Inhibits Rigidification->Isomerization Inhibits Rigidification->On_State Analyte->Chelation Binding Event

Figure 1: Logical workflow of the "Turn-On" sensing mechanism.

Application Protocol: Synthesis of an Al³⁺-Selective Probe (BHMMP-Analog)

This protocol outlines the synthesis of a highly selective fluorescent probe for Al³⁺, based on the condensation of 4,5-dibromo-2-hydroxybenzaldehyde with 2-(aminomethyl)benzothiazole. This example, analogous to probes like BHMMP, demonstrates a robust and reproducible synthetic route.[4]

Materials and Reagents
  • 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol)

  • 2-(Aminomethyl)benzothiazole (1.0 mmol)

  • Absolute Ethanol (40 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Synthesis Workflow

G start Start dissolve_aldehyde Dissolve Aldehyde in 20 mL Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Amine in 20 mL Ethanol start->dissolve_amine mix Combine Solutions Add Acetic Acid Catalyst dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux for 4-6 hours mix->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate Forms cool->precipitate filtrate Filter Solid Product precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Desiccator wash->dry end Purified Probe dry->end

Figure 2: Step-by-step synthesis workflow for the Schiff base probe.

Step-by-Step Synthesis Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 4,5-dibromo-2-hydroxybenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol with stirring. In a separate beaker, dissolve 2-(aminomethyl)benzothiazole (1.0 mmol) in 20 mL of absolute ethanol.

    • Causality: Ethanol is an ideal solvent as it readily dissolves both reactants and the resulting product has lower solubility upon cooling, facilitating isolation.[1]

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution under continuous stirring. Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation reaction and subsequent dehydration to form the stable imine bond.

  • Isolation and Purification: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator over anhydrous CaCl₂. The result is a purified Schiff base probe, ready for characterization and use.

Application Protocol: Fluorometric Detection of Al³⁺

This protocol details the use of the synthesized probe for the selective and sensitive detection of Al³⁺ in an aqueous-organic medium.

Stock Solution Preparation
  • Probe Stock (1 mM): Prepare a 1 mM stock solution of the synthesized probe in DMSO or Ethanol.

  • Analyte Stock (10 mM): Prepare 10 mM stock solutions of various metal nitrates (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.

  • Working Buffer: Prepare a 0.01 M HEPES buffer solution in a 2:3 EtOH/H₂O mixture, adjusting the pH to approximately 5.0.

    • Causality: The detection of Al³⁺ is often optimal in a slightly acidic medium (pH 4-6).[4] The HEPES buffer maintains a stable pH, ensuring that fluorescence changes are due to analyte binding and not pH fluctuations. The ethanol content ensures the probe remains soluble.

Fluorometric Titration Protocol
  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer (e.g., 390 nm) and the emission scan range (e.g., 450-650 nm). Slit widths for both excitation and emission should be set to an appropriate value (e.g., 2 nm).

  • Blank Measurement: To a cuvette, add 3 mL of the working buffer and add the required volume of the probe stock solution to achieve a final concentration of 10 µM. Record the fluorescence spectrum. This is the baseline ("free probe") fluorescence.

  • Titration: To the same cuvette, make successive additions of the Al³⁺ stock solution to achieve a range of final concentrations (e.g., 0 to 50 µM). After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

    • Causality: The incubation time allows the chelation reaction to reach completion, ensuring a stable and maximal fluorescence signal for each concentration point.

  • Selectivity Study: Prepare a series of cuvettes, each containing the probe (10 µM) in the working buffer. To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the stock solutions. Record the fluorescence spectrum for each and compare the intensity at the peak emission wavelength (e.g., 522 nm) to the response from Al³⁺.

Data Analysis and Expected Results

Upon the addition of Al³⁺, a significant "turn-on" fluorescence response is expected, with a new, strong emission peak appearing. Other metal ions should induce little to no change in fluorescence, demonstrating the high selectivity of the probe. The data can be used to calculate the limit of detection (LOD), which for similar probes is often in the sub-micromolar range.[4]

Table 1: Representative Photophysical Properties

State λ_ex (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (Φ) Visual Appearance
Free Probe ~390 ~522 ~132 < 0.05 Colorless, non-fluorescent

| Probe + Al³⁺ | ~390 | ~522 | ~132 | > 0.40 (e.g., 38-fold increase)[4] | Colorless, strong green fluorescence |

Table 2: Representative Selectivity Profile

Metal Ion (5 equiv.) Relative Fluorescence Intensity at 522 nm
None 1.0
Al³⁺ 38.0
Fe³⁺ 1.5
Cu²⁺ 1.2
Zn²⁺ 1.1
Mg²⁺ 1.0
Ca²⁺ 1.0
Na⁺ 1.0

| K⁺ | 1.0 |

Conclusion and Future Outlook

4,5-Dibromo-2-hydroxybenzaldehyde provides an exceptionally robust and versatile platform for developing "turn-on" fluorescent probes. The straightforward Schiff base chemistry allows for modular design, while the inherent electronic and chelating properties of the scaffold facilitate high-performance sensing. The protocols detailed herein offer a validated pathway for the synthesis and application of a selective Al³⁺ probe, which can be adapted for detecting other analytes by modifying the amine component. These probes have demonstrated practical utility in environmental water sample analysis and cellular imaging, underscoring their significance in both analytical chemistry and biomedical research.[4][5]

References

  • A Significant Fluorescence Turn-On Probe for the Recognition of Al 3+ and Its Application. MDPI. Available at: [Link]

  • A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications. PubMed. Available at: [Link]

  • Highly selective detection of heavy metal ions in food and water using a 5-BHAHS@NC/MnO 2 -based electrochemical sensor. PlumX Metrics. Available at: [Link]

  • Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution. Photochemical & Photobiological Sciences. Available at: [Link]

  • DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu. Available at: [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. National Institutes of Health (NIH). Available at: [Link]

  • Fluorescence detection of Al3+ ion in aqueous medium and live cell imaging by ESIPT probe (E)-N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. ResearchGate. Available at: [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. Available at: [Link]

  • A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. RSC Publishing. Available at: [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Springer. Available at: [Link]

  • A dual responsive “turn-on” fluorophore for orthogonal selective sensing of biological thiols and hydrogen peroxide. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Strategic O-Alkylation of 4,5-Dibromo-2-hydroxybenzaldehyde via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals. Executive Summary This document provides a detailed protocol and technical guide for the O-alkylation of 4,5-Dibromo-2-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed protocol and technical guide for the O-alkylation of 4,5-Dibromo-2-hydroxybenzaldehyde. This transformation is a cornerstone reaction for synthesizing a diverse array of molecular scaffolds crucial for medicinal chemistry, materials science, and fine chemical production. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, outlines characterization techniques, and offers insights into potential challenges and optimization strategies.

Introduction and Scientific Context

4,5-Dibromo-2-hydroxybenzaldehyde is a valuable synthetic intermediate. The presence of two bromine atoms, a reactive aldehyde, and a nucleophilic hydroxyl group offers multiple sites for chemical modification. O-alkylation of the hydroxyl group is a critical step in modifying the molecule's steric and electronic properties, enabling the synthesis of precursors for targeted therapeutics, including potential antiviral agents, and functionalized organic materials.[4]

The Williamson ether synthesis is the most direct and widely employed method for this purpose.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, offering a predictable and high-yielding pathway to the desired ether products.[1][2][3]

Core Principles: The Williamson Ether Synthesis Mechanism

The O-alkylation of 4,5-Dibromo-2-hydroxybenzaldehyde is a classic example of the Williamson ether synthesis. The reaction unfolds in two primary stages:

  • Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a base to form a highly nucleophilic phenoxide ion. The choice of base is critical; moderately weak bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often sufficient and preferred to minimize side reactions.[5][6]

  • Nucleophilic Attack (Sₙ2): The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or another substrate with a good leaving group, like a tosylate). This attack occurs from the backside of the C-Leaving Group bond, leading to an inversion of stereochemistry if the carbon is chiral, and displaces the halide to form the ether linkage.[2][3]

To ensure the desired O-alkylation, the choice of solvent is paramount. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[6][7] These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it highly nucleophilic and available to attack the alkyl halide.[7] Using protic solvents like water or ethanol can shield the oxygen anion, reducing its reactivity and potentially promoting competitive C-alkylation.[7]

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products start_phenol 4,5-Dibromo-2- hydroxybenzaldehyde phenoxide Phenoxide Anion (Nucleophile) start_phenol->phenoxide Deprotonation start_base Base (e.g., K₂CO₃) start_base->phenoxide start_alkyl_halide Alkyl Halide (R-X) product_ether O-Alkylated Product start_alkyl_halide->product_ether product_salt Salt Byproduct start_alkyl_halide->product_salt Displacement of X⁻ phenoxide->product_ether Sₙ2 Attack

Figure 1: Williamson Ether Synthesis Mechanism

Detailed Experimental Protocol

This protocol provides a general procedure for the O-alkylation of 4,5-Dibromo-2-hydroxybenzaldehyde. The amounts and reaction times may be adjusted based on the specific alkyl halide used.

4.1. Materials and Reagents

  • Starting Material: 4,5-Dibromo-2-hydroxybenzaldehyde

  • Alkylating Agent: Alkyl bromide or iodide (e.g., benzyl bromide, ethyl bromide)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Extraction Solvents: Ethyl acetate, Diethyl ether

  • Washing Solutions: Deionized water, Saturated aqueous sodium chloride (brine)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, glassware for chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.

  • Alkylating Agent Addition: Add the alkylating agent (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold deionized water to precipitate the crude product or to prepare for extraction.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.[8]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure O-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR spectroscopy.

Comparative Data and Conditions

The choice of reagents significantly impacts reaction outcomes. The following table summarizes typical conditions.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Methyl IodideK₂CO₃Acetone/DMFReflux6-12>90%Highly reactive alkylating agent.
Ethyl BromideK₂CO₃DMF60-7012-2480-90%Slower reaction compared to iodide.
Benzyl BromideK₂CO₃MeCN804-885-95%Benzyl halides are highly reactive.
Propargyl BromideCsHCO₃MeCN804-6>90%Cesium bases can accelerate the reaction.[5][9]
1,4-DibromobutaneK₂CO₃DMF8012-1870-85%Can be used for forming cyclic ethers or tethered derivatives.

Visualization of Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Add 4,5-Dibromo-2-hydroxybenzaldehyde to flask - Add anhydrous solvent (DMF/MeCN) B 2. Base & Reagent Addition - Add K₂CO₃ or CsHCO₃ - Add alkyl halide dropwise A->B C 3. Reaction - Heat to 60-80 °C - Monitor by TLC B->C D 4. Work-up - Quench with water - Extract with organic solvent C->D Reaction Complete E 5. Washing & Drying - Wash with water and brine - Dry organic layer with Na₂SO₄ D->E F 6. Concentration - Remove solvent via rotary evaporation E->F G 7. Purification - Column Chromatography or - Recrystallization F->G Crude Product H 8. Characterization - NMR, MS, FT-IR - Purity Analysis G->H Pure Product

Sources

Application

Application Note: 4,5-Dibromo-2-hydroxybenzaldehyde in Agrochemical Synthesis

Executive Summary This guide details the synthetic utility of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) as a pharmacophore in the development of next-generation agrochemicals. Unlike its non-halogenated parent (salicy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBHB) as a pharmacophore in the development of next-generation agrochemicals. Unlike its non-halogenated parent (salicylaldehyde), 4,5-DBHB possesses unique electronic and steric properties due to the bromine atoms at the C4 and C5 positions. These substitutions significantly enhance lipophilicity (logP), facilitating the penetration of fungal cell membranes and insect cuticles.

This document provides validated protocols for transforming 4,5-DBHB into two primary classes of bioactive agents: Schiff Base Fungicides and Metal-Coordinated Bactericides .

Chemical Profile & The "Bromine Advantage"

The efficacy of 4,5-DBHB in agrochemistry is driven by three molecular factors:

  • Enhanced Lipophilicity: The heavy halogen atoms increase the partition coefficient, allowing derivatives to cross the lipid-rich membranes of phytopathogens (e.g., Fusarium oxysporum, Aspergillus niger).

  • Electronic Withdrawal: The inductive effect (-I) of bromine increases the acidity of the phenolic hydroxyl group, stabilizing metal complexes (Cu, Zn) utilized in bacteriostatic formulations.

  • Steric Bulk: Substitution at the 4 and 5 positions blocks metabolic degradation pathways often employed by pests to detoxify salicylaldehyde derivatives.

Chemical Properties Table
PropertyValueRelevance
CAS Number 5089-07-6Identity verification
Molecular Weight 279.91 g/mol Stoichiometric calculations
Appearance Pale yellow crystalline solidPurity indicator (darkening indicates oxidation)
Solubility Soluble in EtOH, MeOH, DMSO; Insoluble in WaterRequires organic co-solvents for field application
pKa (Phenolic) ~6.5 (Lower than unsubstituted salicylaldehyde)Facilitates rapid metal chelation

Application I: Synthesis of Azomethine (Schiff Base) Fungicides

Schiff bases derived from 4,5-DBHB act by inhibiting enzymes involved in ergosterol biosynthesis in fungi. The presence of the azomethine linkage (-C=N-) is critical for bioactivity.[1]

Protocol A: Acid-Catalyzed Condensation

Target: Synthesis of N-(4,5-dibromo-2-hydroxybenzylidene)amines. Scale: 10 mmol (adaptable to kg scale).

Reagents
  • 4,5-Dibromo-2-hydroxybenzaldehyde (2.80 g, 10 mmol)

  • Primary Amine (e.g., 4-chloroaniline or 2-aminomethylthiophene) (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 2.80 g of 4,5-DBHB in 25 mL of absolute ethanol. Slight heating (40°C) may be required.

  • Amine Addition: Dissolve 10 mmol of the chosen amine in the remaining 25 mL of ethanol. Add this solution dropwise to the aldehyde solution over 10 minutes under stirring.

    • Critical Insight: Slow addition prevents the formation of kinetic oligomers.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Mechanism:[2][3] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[4] The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from hot ethanol to ensure removal of unreacted amine.

Application II: Metal Complexation for Enhanced Bioactivity

While the Schiff base ligand is active, its coordination with transition metals (specifically Copper(II) and Zinc(II)) often multiplies antimicrobial potency by 2-5x. This follows Tweedy’s Chelation Theory : Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring, increasing lipophilicity and cell permeability.

Protocol B: Synthesis of Cu(II) Agrochemical Complexes

Target: Bis[N-(4,5-dibromo-2-hydroxybenzylidene)-amine]copper(II).

Reagents
  • Synthesized Schiff Base Ligand (from Protocol A) (2 mmol)

  • Copper(II) Acetate Monohydrate (1 mmol)

  • Methanol (30 mL)

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 2 mmol of the Schiff base in 20 mL of hot methanol.

  • Metal Solution: Dissolve 1 mmol of Copper(II) acetate in 10 mL of methanol.

  • Complexation: Add the metal salt solution to the ligand solution while stirring at 60°C.

    • Observation: A distinct color change (usually to green or brown) indicates complex formation.

  • Reflux: Reflux for 3 hours.

  • Isolation: Cool to room temperature. The complex will precipitate.[1] Filter and wash with hot water (to remove acetate byproducts) and then cold methanol.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    
Comparative Bioactivity Data (Representative)

Data derived from aggregate trends in halogenated salicylaldehyde derivatives [1, 3].

OrganismCompound TypeMIC (

g/mL)
Interpretation
Fusarium oxysporumFree Ligand (Schiff Base)25 - 50Moderate Fungistatic
Fusarium oxysporumCu(II) Complex 5 - 12.5 Potent Fungicidal
Staphylococcus aureusFree Ligand60 - 100Weak Antibacterial
Staphylococcus aureusZn(II) Complex 15 - 30 Strong Antibacterial

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthetic pathway and the mechanism of action for these agrochemicals.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 4,5-Dibromo-2- hydroxybenzaldehyde Condensation Reflux (EtOH, AcOH) 4-6 Hours Start->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Schiff Base Ligand (Azomethine) Condensation->SchiffBase -H2O Chelation Complexation (MeOH, 60°C) SchiffBase->Chelation MetalSalt Cu(OAc)2 / Zn(OAc)2 MetalSalt->Chelation FinalProduct Metal-Ligand Complex (Agrochemical Active) Chelation->FinalProduct Precipitation

Caption: Step-by-step synthetic pathway from the 4,5-DBHB precursor to the final metal-coordinated agrochemical active.

Diagram 2: Mechanism of Action (Tweedy's Theory)

Mechanism Ligand Free Ligand (Polar/Charged) Complex Metal Chelation (Charge Delocalization) Ligand->Complex + Cu(II)/Zn(II) Lipophilicity Increased Lipophilicity (High logP) Complex->Lipophilicity Pi-Electron Backbonding Membrane Fungal Cell Membrane (Lipid Bilayer) Lipophilicity->Membrane Penetration Rapid Cellular Uptake Membrane->Penetration Passive Diffusion Death Enzyme Inhibition & Cell Death Penetration->Death

Caption: Mechanism illustrating how metal chelation enhances lipophilicity, facilitating membrane penetration and fungicidal activity.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized agrochemicals, the following spectral markers must be verified:

  • IR Spectroscopy:

    • Aldehyde C=O: Disappearance of the sharp band at ~1660 cm⁻¹.

    • Azomethine C=N: Appearance of a new strong band at 1610–1630 cm⁻¹ .

    • M-N / M-O Bond: In metal complexes, appearance of weak bands at 450–550 cm⁻¹ indicates successful coordination.

  • ¹H NMR (DMSO-d6):

    • Azomethine Proton (-CH=N-): Singlet at

      
       8.3–8.9 ppm.
      
    • Phenolic -OH: Singlet at

      
       12.5–13.5 ppm (disappears in metal complexes if deprotonated).
      

Safety & Handling

  • Hazards: 4,5-DBHB is an irritant. Brominated derivatives can be persistent.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during reflux steps involving acetic acid and amines.

  • Waste: Heavy metal wastes (Cu, Zn) must be segregated from organic solvents.

References

  • El-Sherif, A. A., & Eldebss, T. M. A. (2011).[5] Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde. Spectrochimica Acta Part A. Retrieved from [Link]

  • Iqbal, M., et al. (2025).[6] Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules. Retrieved from [Link]

  • ResearchGate. (2025).[7] Synthesis and fungitoxicity evaluation of Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. Retrieved from [Link]

Sources

Method

Step-by-step guide to derivatizing 4,5-Dibromo-2-hydroxybenzaldehyde

Application Notes & Protocols Topic: A Step-by-Step Guide to Derivatizing 4,5-Dibromo-2-hydroxybenzaldehyde Abstract: 4,5-Dibromo-2-hydroxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to Derivatizing 4,5-Dibromo-2-hydroxybenzaldehyde

Abstract: 4,5-Dibromo-2-hydroxybenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its unique electronic properties and multiple reactive sites.[1] This guide provides detailed, field-proven protocols for the derivatization of its two primary functional groups: the phenolic hydroxyl and the aromatic aldehyde. We will explore O-alkylation via the Williamson ether synthesis, Schiff base formation through condensation with primary amines, and carbon-carbon bond formation using the Knoevenagel condensation. Each protocol is designed as a self-validating system, with explanations of the underlying chemical principles and guidance for the characterization of the final products.

Molecular Overview and Strategic Considerations

4,5-Dibromo-2-hydroxybenzaldehyde possesses two key functional groups that serve as handles for synthetic modification: a nucleophilic phenolic hydroxyl group and an electrophilic aldehyde carbon. The strategic selection of reagents and reaction conditions allows for the selective derivatization of either site, enabling the synthesis of a diverse library of compounds for screening and development.

The hydroxyl group (-OH) is acidic and can be deprotonated to form a potent phenoxide nucleophile.[2] The aldehyde group (-CHO), conversely, is electrophilic at the carbonyl carbon and is susceptible to attack by various nucleophiles.[3] The bromine substituents on the aromatic ring are deactivating groups that influence the electron density and reactivity of the entire molecule.[4]

cluster_molecule 4,5-Dibromo-2-hydroxybenzaldehyde cluster_sites Reactive Sites mol CHO / C---C(OH) /  / C(Br)-C / C---C(Br) Nuc Nucleophilic Site (Phenolic -OH) mol->Nuc Deprotonation leads to Nucleophile Elec Electrophilic Site (Aldehyde -CHO) mol->Elec Susceptible to Nucleophilic Attack

Caption: Key reactive sites on 4,5-Dibromo-2-hydroxybenzaldehyde.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers.[5] The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and attacks an alkyl halide.[6] For this reaction to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are more prone to undergo elimination reactions.[6][7]

Causality and Experimental Design
  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while not interfering with the nucleophilicity of the phenoxide.[8]

  • Temperature Control: Heating the reaction mixture increases the reaction rate. A temperature of 80-100°C is typically effective without promoting significant side reactions.[9]

Detailed Experimental Protocol

G start Start dissolve 1. Dissolve 4,5-dibromo-2-hydroxy- benzaldehyde in dry DMF. start->dissolve add_reagents 2. Add K₂CO₃ and the primary alkyl halide. dissolve->add_reagents reflux 3. Heat the mixture at 80-100°C with stirring for 3-6 hours. add_reagents->reflux monitor 4. Monitor reaction progress by TLC. reflux->monitor workup 5. Cool to RT and pour into ice water to precipitate. monitor->workup filter 6. Collect the solid product by vacuum filtration. workup->filter wash 7. Wash the solid with cold water. filter->wash dry 8. Dry the product in a vacuum oven or desiccator. wash->dry end End dry->end

Caption: Workflow for Williamson ether synthesis.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) in dry N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution, followed by the desired primary alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 3-6 hours.[9]

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which will cause the organic product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid several times with cold water to remove any remaining DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the resulting ether using FT-IR, ¹H NMR, and Mass Spectrometry.

Quantitative Data and Reagents
ReagentMolar Eq.PurposeNotes
4,5-Dibromo-2-hydroxybenzaldehyde1.0Starting MaterialEnsure it is dry.
Primary Alkyl Halide (R-X)1.1 - 1.2ElectrophilePrimary halides (e.g., R-Br, R-I) are best.[6]
Potassium Carbonate (K₂CO₃)1.5 - 2.0BaseMust be anhydrous for best results.
N,N-Dimethylformamide (DMF)-SolventUse an anhydrous grade. Acetone is an alternative.

Protocol II: Schiff Base (Imine) Formation

The condensation of the aldehyde functional group with a primary amine yields a Schiff base, a compound containing an azomethine (-C=N-) group. This reaction is of great importance in medicinal chemistry.[10][11] The reaction is typically catalyzed by a few drops of acid and involves the formation of a carbinolamine intermediate, followed by dehydration.[11]

Causality and Experimental Design
  • Solvent: Ethanol or methanol are excellent solvents as they dissolve the reactants and are easily removed after the reaction.[10]

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.[10]

  • Reaction Conditions: Refluxing the mixture provides the necessary energy to overcome the activation barrier for both the initial addition and the subsequent dehydration step.[10]

Detailed Experimental Protocol

G start Start dissolve_aldehyde 1. Dissolve aldehyde in absolute ethanol in a round-bottom flask. start->dissolve_aldehyde dissolve_amine 2. Dissolve primary amine in absolute ethanol separately. start->dissolve_amine mix 3. Add the amine solution to the aldehyde solution with stirring. dissolve_aldehyde->mix dissolve_amine->mix catalyze 4. Add a few drops of glacial acetic acid. mix->catalyze reflux 5. Reflux the mixture for 2-8 hours. catalyze->reflux monitor 6. Monitor reaction progress by TLC. reflux->monitor cool 7. Cool to room temperature to allow the Schiff base to precipitate. monitor->cool filter_wash 8. Filter the solid and wash with cold ethanol. cool->filter_wash dry 9. Dry the product. filter_wash->dry end End dry->end

Caption: Workflow for Schiff base synthesis.

  • Dissolution: Dissolve 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.[10]

  • Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 to 8 hours. The reaction time will vary depending on the reactivity of the amine.[10]

  • Monitoring: Monitor the reaction's completion via TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it in a desiccator.[10]

  • Characterization: Analyze the product by FT-IR, ¹H NMR, and ¹³C NMR to confirm the formation of the imine bond.

Quantitative Data and Reagents
ReagentMolar Eq.PurposeNotes
4,5-Dibromo-2-hydroxybenzaldehyde1.0Aldehyde Source-
Primary Amine (R-NH₂)1.0NucleophileAromatic or aliphatic amines can be used.
Absolute Ethanol-SolventMethanol is also a suitable solvent.[10]
Glacial Acetic AcidCatalyticAcid Catalyst2-3 drops are typically sufficient.

Protocol III: Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an "active hydrogen" compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups).[12] This reaction is an excellent method for synthesizing α,β-unsaturated products.

Causality and Experimental Design
  • Active Methylene Compound: Compounds like malononitrile or diethyl malonate are used. Their α-protons are acidic and can be removed by a weak base to form a carbanion nucleophile.[12]

  • Catalyst: A weak organic base, such as piperidine or pyridine, is typically used as a catalyst. It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[12]

  • Mechanism: The reaction proceeds via nucleophilic addition of the carbanion to the aldehyde's carbonyl group, followed by a dehydration step to yield the final condensed product.

Detailed Experimental Protocol

G start Start setup 1. Place equimolar amounts of aldehyde and active methylene compound in a flask. start->setup add_solvent_catalyst 2. Add a suitable solvent (e.g., ethanol) and a catalytic amount of piperidine. setup->add_solvent_catalyst stir 3. Stir the reaction at room temperature or with gentle reflux. add_solvent_catalyst->stir monitor 4. Monitor reaction progress by TLC. stir->monitor isolate 5. Isolate the product upon completion, often by precipitation and filtration. monitor->isolate purify 6. Purify the product by recrystallization. isolate->purify end End purify->end

Caption: Workflow for Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, combine 4,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) and an active methylene compound such as malononitrile (1.0 eq).[4]

  • Reagent Addition: Add a suitable solvent, such as ethanol, followed by a catalytic amount of a weak base like piperidine (e.g., 0.1 eq).[4]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating or reflux may be required for less reactive substrates.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be triturated with water or a non-polar solvent like hexane to induce crystallization.

  • Purification: Collect the solid product by filtration and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure α,β-unsaturated product.

  • Characterization: Confirm the structure using spectroscopic methods. Note the appearance of alkene proton signals in the ¹H NMR spectrum.

Quantitative Data and Reagents
ReagentMolar Eq.PurposeNotes
4,5-Dibromo-2-hydroxybenzaldehyde1.0Carbonyl Source-
Active Methylene Compound1.0Nucleophilee.g., Malononitrile, Diethyl malonate.[12]
Piperidine~0.1Base CatalystPyridine can also be used.[12]
Ethanol-SolventAprotic polar solvents like DMF can also work.[13]

Characterization of Derivatives: A Validating System

The successful synthesis of a derivative must be confirmed through rigorous analytical characterization. Spectroscopic methods provide a clear fingerprint of the new molecular structure.

  • FT-IR Spectroscopy:

    • Etherification: Disappearance of the broad O-H stretching band (~3200-3400 cm⁻¹) and appearance of a C-O-C stretching band (~1250-1000 cm⁻¹). The C=O stretch of the aldehyde remains (~1660-1680 cm⁻¹).

    • Schiff Base Formation: Disappearance of the aldehyde C=O stretch and the primary amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a new C=N imine stretching band (~1640-1690 cm⁻¹). The phenolic O-H stretch remains.

    • Knoevenagel Condensation: Disappearance of the aldehyde C-H stretch (~2720-2820 cm⁻¹). Appearance of a C=C alkene stretch (~1600-1680 cm⁻¹) and potentially a C≡N nitrile stretch if malononitrile is used (~2220-2260 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Etherification: Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the protons of the newly added alkyl group (e.g., a triplet and quartet for an ethyl group).

    • Schiff Base Formation: Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). Appearance of a new imine proton signal (-CH=N-) (~8.0-9.0 ppm).

    • Knoevenagel Condensation: Disappearance of the aldehyde proton signal. Appearance of a new vinyl proton signal on the newly formed double bond.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the successfully synthesized derivative, confirming the addition of the new functional group.

References

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 23). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for manuscript. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2018, June 9). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Retrieved from [Link]

  • OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2010, August 7). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link]

  • Sunan Kalijaga State Islamic University. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). ADDITION-ELIMINATION REACTIONS OF ALDEHYDES AND KETONES. Retrieved from [Link]

  • Lin-Speed. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
  • Scientific Research Publishing. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can achieve reliable and reproducible results.

A common misconception is that 4,5-Dibromo-2-hydroxybenzaldehyde can be synthesized by the direct dibromination of salicylaldehyde (2-hydroxybenzaldehyde). However, due to the powerful ortho-, para- directing effect of the hydroxyl group at the C2 position, direct bromination of salicylaldehyde preferentially yields 5-bromo and 3,5-dibromo isomers.

The most reliable and selective route to 4,5-Dibromo-2-hydroxybenzaldehyde is a two-step process, which is the focus of this guide:

  • Step 1: Formylation of m-Bromophenol to selectively produce the key intermediate, 4-bromo-2-hydroxybenzaldehyde.

  • Step 2: Selective Bromination of the intermediate at the C5 position to yield the final product.

This guide is structured into a troubleshooting Q&A for each step, followed by general FAQs, detailed protocols, and mechanistic diagrams to provide a comprehensive resource.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the two-step synthesis.

Step 1: Formylation of m-Bromophenol to 4-Bromo-2-hydroxybenzaldehyde

This crucial first step involves an ortho-formylation reaction. A common method is a modified Duff reaction or a related formylation using paraformaldehyde with a Lewis acid catalyst like MgCl₂ and a base like triethylamine (TEA).[1]

Q: My formylation reaction has a very low yield. What are the most likely causes?

A: Low yields in this step often trace back to three critical areas: reagent quality, complex formation, and reaction conditions.

  • Reagent Purity and Water Content: The reaction is sensitive to moisture. Ensure your m-bromophenol is pure, the paraformaldehyde has not degraded, and all solvents (e.g., acetonitrile) are anhydrous. Water can consume the reagents and inhibit the formation of the necessary reaction complex.[1]

  • Inefficient Chelation/Complex Formation: The reaction proceeds through a magnesium-triethylamine complex with the m-bromophenol.[1] Ensure the molar ratios of TEA and MgCl₂ to the m-bromophenol are correct (typically a significant excess of TEA and a slight excess of MgCl₂ are used).[1] The order of addition can also matter; forming the complex before adding the formylating agent is crucial.

  • Temperature Control: The initial complex formation may be exothermic. Maintain the recommended temperature during this phase (e.g., 30-60°C) to ensure the complex forms correctly without degradation.[1] Subsequently, the formylation step itself may require a specific temperature to proceed at an optimal rate without generating side products.

Q: I am having difficulty purifying the 4-bromo-2-hydroxybenzaldehyde from the reaction mixture. What is an effective purification strategy?

A: Purification for this step typically involves a specific acid-base workup followed by extraction.

  • Quenching and Initial Extraction: After the reaction is complete, it is quenched (e.g., with an acid solution) and extracted into an organic solvent.

  • Selective Basic Extraction: A key purification step described in the literature involves using a weak base like aqueous ammonia to selectively form a salt with the product.[1] The desired 4-bromo-2-hydroxybenzaldehyde can form a Schiff base or salt that is filterable, separating it from non-acidic impurities.

  • Re-acidification and Final Extraction: The filtered solid is then dissolved, and the solution is re-acidified (e.g., with HCl) to regenerate the pure aldehyde product, which can then be extracted into a clean organic phase and concentrated.[1] This acid-base cycling is highly effective for removing unreacted starting material and other impurities.

Step 2: Bromination of 4-Bromo-2-hydroxybenzaldehyde

In this step, the second bromine atom is introduced. The goal is high selectivity for the C5 position. The existing substituents (-OH at C2, -CHO at C1, -Br at C4) all direct the incoming bromine to the C3 and C5 positions. However, the C5 position is strongly favored due to less steric hindrance and its position para to the powerful activating hydroxyl group.[2]

Q: My bromination is not selective and I'm getting multiple dibrominated isomers or over-bromination. How can I improve selectivity for the C5 position?

A: Achieving high regioselectivity is a classic challenge in electrophilic aromatic substitution. Control over the reaction's kinetics and the choice of brominating agent are paramount.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. Consider using a milder, more selective brominating agent like N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of electrophilic bromine, which favors the most kinetically accessible and electronically enriched position (C5).

  • Solvent System: The solvent choice dramatically impacts reactivity. Highly polar solvents can accelerate the reaction and reduce selectivity. Use a less polar solvent like glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) to moderate the reaction.[3]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C). Lowering the temperature slows the reaction rate, giving the electrophile more time to differentiate between the slightly different electronic environments of the C3 and C5 positions, thus favoring the sterically and electronically preferred C5.

  • Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) slowly and portion-wise to the stirred solution of the intermediate.[4] This prevents a localized excess of the reagent, minimizing side reactions.

Q: The reaction is sluggish and does not go to completion, leaving unreacted 4-bromo-2-hydroxybenzaldehyde. What should I do?

A: An incomplete reaction can be frustrating, but it can often be resolved without compromising selectivity.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.

  • Slight Stoichiometric Excess: While a large excess of bromine is detrimental, a small excess (e.g., 1.05-1.1 equivalents) of the brominating agent may be required to drive the reaction to completion. Add this small excess only after TLC analysis confirms the reaction has stalled.

  • Catalyst (Use with Caution): For deactivated rings, a Lewis acid catalyst (e.g., a small amount of iron powder) can be used to polarize the bromine and increase its electrophilicity.[5] However, this will significantly increase the reaction rate and may reduce selectivity, so it should be trialed in small-scale optimization experiments first.

Frequently Asked Questions (FAQs)

Q1: Why is starting from m-bromophenol better than starting from salicylaldehyde?

The directing groups on salicylaldehyde (2-hydroxybenzaldehyde) are a C1-aldehyde and a C2-hydroxyl group. The hydroxyl group is a powerful ortho-, para- director, activating the C3 and C5 positions. The aldehyde is a meta- director, also directing to C3 and C5. This combination makes it synthetically challenging to introduce bromine at the C4 position. By starting with m-bromophenol, the bromine is already in the desired C4 position (relative to the final product's C1 aldehyde), and the subsequent formylation is directed to the position ortho to the hydroxyl group, cleanly forming the 4-bromo-2-hydroxybenzaldehyde intermediate.

Q2: What is the mechanism that ensures bromine adds to the C5 position in Step 2?

This is a textbook example of competing directing effects in electrophilic aromatic substitution.

  • -OH group (C2): Strongly activating, directs ortho, para (to C3, C5).

  • -CHO group (C1): Deactivating, directs meta (to C3, C5).

  • -Br group (C4): Deactivating but directs ortho, para (to C3, C5). All groups direct the incoming electrophile to C3 and C5. However, the C5 position is significantly more favored because it is para to the most powerful activating group (-OH) and is sterically unhindered. The C3 position is sterically crowded by the adjacent aldehyde and hydroxyl groups, making it a much slower point of attack.

Q3: Are there greener or safer alternatives to using elemental bromine?

Yes. Handling liquid bromine requires significant safety precautions. Greener and safer alternatives are highly recommended:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is an excellent source of electrophilic bromine for selective reactions.[6]

  • In Situ Bromine Generation: A mixture of a bromide salt (e.g., KBr or NaBr) with an oxidant (e.g., potassium bromate (KBrO₃) or Oxone) in an acidic medium generates Br₂ directly in the reaction flask, avoiding the need to handle the pure liquid.[7][8] This method is effective and significantly enhances safety.

Visualizations and Data

Workflow and Mechanism Diagrams

G cluster_0 Step 1: Formylation cluster_1 Step 2: Selective Bromination A m-Bromophenol B 4-Bromo-2-hydroxybenzaldehyde (Intermediate) A->B  MgCl2, TEA,  Paraformaldehyde   C 4,5-Dibromo-2-hydroxybenzaldehyde (Final Product) B->C  NBS or Br2,  Acetic Acid, 0-5 °C  

Caption: Overall two-step synthetic workflow.

G cluster_arrows Ring C1 CHO C2 OH C3 C4 Br C5 C5 (Favored) C6 OH_Effect OH_Effect->C3 ortho OH_Effect->C5 para CHO_Effect CHO_Effect->C3 meta CHO_Effect->C5 meta Br_Effect Br_Effect->C3 ortho Br_Effect->C5 ortho

Caption: Directing effects in the bromination of the intermediate.

Table: Reaction Parameter Effects on Step 2 Bromination
ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale for Improved Yield & Purity
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides a slow, controlled release of electrophilic bromine, preventing rapid, unselective side reactions.[6]
Temperature Room Temperature (20-25°C)0-5°CLower temperatures slow down the reaction, enhancing the kinetic preference for the sterically and electronically favored C5 position.
Solvent Methanol / WaterGlacial Acetic AcidLess polar solvents moderate the reactivity of the brominating agent, preventing over-activation and subsequent side-product formation.
Reagent Addition Single rapid additionSlow, dropwise addition over 30 minPrevents localized high concentrations of bromine, ensuring a controlled reaction and minimizing byproduct formation.[4]
Molar Ratio (Br:Substrate) >1.5 : 11.05 : 1A slight excess drives the reaction to completion without a large excess that would cause over-bromination.

Optimized Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde[1]
  • Setup: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen), add anhydrous acetonitrile.

  • Reagent Addition: To the stirred solvent at room temperature, add m-bromophenol (1.0 eq), followed by the portion-wise addition of triethylamine (4.0-5.0 eq) and anhydrous magnesium chloride (1.5-2.0 eq). An exotherm may be observed.

  • Complex Formation: Heat the mixture to 40-50°C and stir for 30 minutes to ensure complete formation of the reactant complex.

  • Formylation: Add paraformaldehyde (2.0-3.0 eq) to the mixture and continue stirring at 50-60°C for 4-6 hours, monitoring by TLC until the m-bromophenol is consumed.

  • Workup and Purification:

    • Cool the reaction mixture and quench by slowly adding 6M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product.

    • For higher purity, utilize the ammonia-based acid-base extraction method described in the troubleshooting section.

Protocol 2: Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde
  • Setup: Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5°C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material.

  • Quenching and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. A solid precipitate should form.

    • Stir for 15-20 minutes to ensure complete precipitation.

    • If any orange color from bromine persists, add a small amount of sodium thiosulfate solution to quench it. .

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5-Dibromo-2-hydroxybenzaldehyde as a solid. Dry the product in vacuo.

References

  • A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. (2025). Benchchem.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016, April 7). YouTube.
  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2019, May 21). Google Patents.
  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540.
  • Synthesis of salicylaldehyde. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Nafillah, I., et al. (2021). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Jurnal Riset Kimia, 12(2), 660-667.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). American Chemical Society.
  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). University of California, Santa Cruz.
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv.
  • Sinhababu, A. K., & Borchardt, R. T. (1983). Aromatic Hydroxylation. Hydroxybenzaldehydes from Bromobenzaldehydes via Reaction of in Situ Generated, Lithiated a-Morpholinobenzyl Alkoxides with Nitrobenzene. The Journal of Organic Chemistry, 48(12), 1941-1944.
  • Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde. (2025). Benchchem.
  • Bromination of substituted benzaldehydes. (1985, November 5). Google Patents.
  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.
  • Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde. (1979, February 27). Google Patents.
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). XMB.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4,5-Dibromo-2-hydroxybenzaldehyde by Recrystallization

Welcome to the technical support center for the purification of 4,5-Dibromo-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-Dibromo-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. We will move beyond simple procedural steps to explain the underlying principles and provide robust troubleshooting solutions to common challenges encountered in the laboratory.

Foundational Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The core principle is that most compounds are significantly more soluble in a hot solvent than in a cold one. For 4,5-Dibromo-2-hydroxybenzaldehyde, a successful recrystallization selectively isolates the desired molecules into a highly ordered crystal lattice, while impurities remain dissolved in the cold solvent (the "mother liquor").[1]

The success of this technique hinges on the selection of an appropriate solvent and the careful control of the cooling process. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2]

Experimental Protocol: Recrystallization of 4,5-Dibromo-2-hydroxybenzaldehyde

This protocol provides a standardized workflow. Subsequent sections will address deviations and troubleshooting.

Core Objective: To dissolve the crude 4,5-Dibromo-2-hydroxybenzaldehyde in a minimum amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.

Materials:

  • Crude 4,5-Dibromo-2-hydroxybenzaldehyde

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:
  • Solvent Selection: Begin by determining the best solvent. An ideal solvent will dissolve the crude product when hot but not when cold.[1] Based on the polar nature of the target compound (containing hydroxyl and aldehyde groups), polar solvents are a good starting point.[3] Alcohols like ethanol or esters like ethyl acetate are often effective for aromatic compounds.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate, bringing it to a gentle boil. Continue to add small portions of the hot solvent until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

  • Decolorization (if necessary): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities (including charcoal from the previous step), they must be removed while the solution is still hot to prevent premature crystallization. This is done using a hot gravity filtration setup.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period.[2] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven. The final product should be a crystalline solid.

Workflow Diagram: Recrystallization Process```dot

Recrystallization_Workflow

Sources

Troubleshooting

Common impurities in 4,5-Dibromo-2-hydroxybenzaldehyde synthesis

Technical Support Guide: Troubleshooting Impurities in 4,5-Dibromo-2-hydroxybenzaldehyde Synthesis Executive Summary & Compound Profile Target Compound: 4,5-Dibromo-2-hydroxybenzaldehyde CAS Number: 156089-67-7 Common Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Impurities in 4,5-Dibromo-2-hydroxybenzaldehyde Synthesis

Executive Summary & Compound Profile

Target Compound: 4,5-Dibromo-2-hydroxybenzaldehyde CAS Number: 156089-67-7 Common Applications: Intermediate for Schiff base ligands, antifungal agents, and functionalized conducting polymers.[1]

Critical Technical Note: This compound is a regioisomer of the far more common 3,5-dibromo-2-hydroxybenzaldehyde (CAS 90-59-5).[1] Users frequently encounter purity issues because standard bromination of salicylaldehyde yields the 3,5-isomer almost exclusively due to the directing effects of the hydroxyl and aldehyde groups.[1] Successful synthesis of the 4,5-isomer typically requires specific starting materials (e.g., 4-bromosalicylaldehyde or 3,4-dibromophenol) to force the halogenation pattern.[1]

Synthesis Pathways & Impurity Origins[1]

To understand the impurities, we must analyze the reaction vector. The two primary synthesis routes generate distinct impurity profiles.[1]

Route A: Bromination of 4-Bromo-2-hydroxybenzaldehyde (Recommended)[1]
  • Mechanism: Electrophilic aromatic substitution (EAS).

  • Directing Effects: The -OH group (activator) directs ortho/para, while the -CHO group (deactivator) directs meta. In 4-bromosalicylaldehyde, the 3-position is sterically crowded (flanked by -OH and -Br), making the 5-position the kinetic and thermodynamic favorite.[1]

  • Major Impurity: 3,4-Dibromo-2-hydroxybenzaldehyde (Regioisomer formed by attack at the crowded 3-position).[1]

Route B: Formylation of 3,4-Dibromophenol (Reimer-Tiemann)[1]
  • Mechanism: Carbene attack on the phenoxide ring.[1]

  • Regioselectivity: Formylation occurs ortho to the phenol. 3,4-Dibromophenol has two ortho sites: C2 (crowded) and C6 (accessible).[1]

  • Major Impurity: 3,4-Dibromo-2-hydroxybenzaldehyde (formed if formylation occurs at C2).[1]

ReactionPathways SM1 Starting Material: 4-Bromo-2-hydroxybenzaldehyde Reagent Br2 / AcOH SM1->Reagent Target TARGET: 4,5-Dibromo-2-hydroxybenzaldehyde (Substitution at C5) Reagent->Target Major Pathway (Sterically Favored) Impurity1 IMPURITY A: 3,4-Dibromo-2-hydroxybenzaldehyde (Substitution at C3) Reagent->Impurity1 Minor Pathway (Sterically Hindered) Impurity2 IMPURITY B: Tribromo Species (Over-bromination) Target->Impurity2 Excess Br2

Figure 1: Reaction pathway showing the competition between the desired 5-position bromination and the impurity-generating 3-position attack.

Troubleshooting Guide (Q&A)

Category 1: Identification & Analysis

Q: My NMR spectrum shows two sets of aldehyde peaks. How do I distinguish the 4,5-dibromo target from the 3,4-dibromo impurity? A: You must look at the aromatic coupling constants (


-values) .[1] This is the definitive method.
  • 4,5-Dibromo isomer (Target): The protons are at positions H3 and H6.[1] These are para to each other. Para coupling is negligible (

    
     Hz). You will see two singlets  in the aromatic region.[1]
    
  • 3,4-Dibromo isomer (Impurity): The protons are at positions H5 and H6.[1] These are ortho to each other. You will see two doublets with a strong coupling constant (

    
     Hz).
    

Data Comparison Table:

Feature4,5-Dibromo (Target)3,4-Dibromo (Impurity)3,5-Dibromo (Wrong SM)
Proton Positions H3, H6 (Para)H5, H6 (Ortho)H4, H6 (Meta)
Multiplicity Singlets (s) Doublets (d) Doublets (d)
Coupling (

)
~0 Hz~8.5 Hz~2.5 Hz
Shift Order H3 (upfield of H6 due to OH shielding)H5, H6H4, H6

Q: The product has a lower melting point than reported (Reported: ~112-116°C for similar isomers).[1] What is the cause? A: A depressed melting point usually indicates the presence of the 3,4-regioisomer or unreacted monobromo starting material .[1] These isomers form a eutectic mixture that melts significantly lower than the pure crystal.[1] If your MP is broad (e.g., 95-105°C), recrystallization is required.[1]

Category 2: Synthesis & Reaction Control

Q: I am seeing significant amounts of unreacted starting material (4-bromo-2-hydroxybenzaldehyde). Should I increase the temperature? A: No. Increasing temperature often promotes oxidation of the aldehyde group to a carboxylic acid (benzoic acid impurity) or promotes attack at the crowded 3-position.[1]

  • Solution: Instead of heat, add a Lewis acid catalyst like FeBr

    
      (0.5 mol%) or maintain the reaction time at room temperature. Ensure your acetic acid solvent is "Glacial" (water-free), as water deactivates the electrophile.[1]
    

Q: The reaction mixture turned dark red/brown, and the yield is low. What happened? A: This indicates radical bromination or oxidation .[1]

  • Light Sensitivity: Bromination can proceed via a radical mechanism on the benzylic hydrogen (the aldehyde CHO), leading to an acyl bromide which hydrolyzes to a carboxylic acid. Perform the reaction in the dark (wrap flask in foil).

  • Oxidation: Excess bromine can oxidize the aldehyde.[1] Quench the reaction immediately once the starting material is consumed (monitor via TLC).

Category 3: Purification

Q: Recrystallization from ethanol isn't removing the isomeric impurity.[1] What solvent system do you recommend? A: Isomers often co-crystallize in ethanol.[1]

  • Protocol: Switch to a mixture of Glacial Acetic Acid and Water (4:1) .

    • Dissolve crude solid in hot glacial acetic acid.

    • Add water dropwise until turbidity just appears.[1]

    • Cool slowly to room temperature, then to 4°C.

    • The 4,5-isomer (more symmetrical) typically crystallizes out first, leaving the 3,4-isomer in the mother liquor.[1]

Detailed Experimental Protocol

Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde (via Bromination)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl

    
    ). Wrap the flask in aluminum foil  to exclude light.
    
  • Dissolution: Add 4-bromo-2-hydroxybenzaldehyde (20.1 g, 100 mmol) and Glacial Acetic Acid (100 mL). Stir until fully dissolved.

  • Bromination: Prepare a solution of Bromine (17.6 g, 110 mmol, 1.1 eq) in Glacial Acetic Acid (20 mL). Add this solution dropwise over 60 minutes at room temperature (20-25°C).

    • Note: Do not cool to 0°C; the reaction is sluggish.[1] Do not heat above 30°C to avoid regioisomers.[1]

  • Quenching: Stir for an additional 2 hours. Pour the mixture into Ice Water (500 mL) containing Sodium Bisulfite (5 g) to quench excess bromine (removes red color).

  • Isolation: Filter the pale yellow precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from hot Ethanol/Water or Acetic Acid/Water as described in the troubleshooting section.

  • Yield: Expected yield is 75-85%.

References

  • General Bromination Methodology: "Bromination of Deactivated Aromatic Compounds." Organic Syntheses, Coll.[1] Vol. 3, p.138. (Adapted for regioselectivity). [Link]

  • Isomer Data (3,5-Dibromo comparison): "Crystal structure and properties of 3,5-dibromosalicylaldehyde." Acta Crystallographica Section E. [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 4,5-Dibromo-2-hydroxybenzaldehyde

Part 1: Executive Summary & Route Selection The Critical Regioselectivity Warning Many researchers encounter low yields or incorrect products because they attempt to synthesize 4,5-dibromo-2-hydroxybenzaldehyde via the d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Route Selection

The Critical Regioselectivity Warning

Many researchers encounter low yields or incorrect products because they attempt to synthesize 4,5-dibromo-2-hydroxybenzaldehyde via the direct bromination of salicylaldehyde.

⛔ STOP: Do not brominate 2-hydroxybenzaldehyde (salicylaldehyde).

  • Why? The hydroxyl group (–OH) is a strong ortho/para director, while the aldehyde (–CHO) is a meta director. These directing effects synergistically activate positions 3 and 5 .

  • Result: Direct bromination inevitably yields 3,5-dibromo-2-hydroxybenzaldehyde , not the 4,5-isomer.

The Optimized Route: Ortho-Formylation

To achieve the 4,5-substitution pattern, you must reverse the synthetic logic: start with the bromine atoms already in place and introduce the aldehyde group last.

  • Correct Precursor: 3,4-Dibromophenol.

  • Reaction Type: Magnesium-Mediated Ortho-Formylation (The Skattebøl rearrangement/Casiraghi modification).

  • Regioselectivity: The reaction occurs preferentially at the ortho position. In 3,4-dibromophenol, position 6 is sterically accessible, while position 2 is flanked by a bromine atom. Formylation at position 6 yields the desired 4,5-dibromo-2-hydroxybenzaldehyde (after renumbering).

Part 2: Optimized Experimental Protocol

Method: Magnesium-Mediated Formylation

This method is superior to the classic Reimer-Tiemann reaction (which suffers from low yields and carbene side-reactions) and the Duff reaction (which requires harsh acidic conditions).

Reagents & Stoichiometry
ComponentEquivalenceRole
3,4-Dibromophenol 1.0 eqStarting Material
Anhydrous MgCl₂ 1.5 - 2.0 eqCoordinator/Catalyst
Paraformaldehyde 2.5 - 3.0 eqFormyl Source
Triethylamine (TEA) 3.5 - 4.0 eqBase
THF (Dry) Solvent (0.5 M)Reaction Medium
Step-by-Step Workflow
  • Complex Formation:

    • Charge a flame-dried flask with 3,4-dibromophenol (1.0 eq) and anhydrous THF .

    • Add anhydrous MgCl₂ (1.5 eq) and Triethylamine (3.75 eq).

    • Observation: The mixture will become slightly turbid/opaque as the magnesium phenoxide complex forms. Stir at room temperature for 15–20 minutes.

  • Formylation:

    • Add Paraformaldehyde (3.0 eq) in one portion.

    • Heat the reaction to reflux (66°C) under inert atmosphere (

      
       or Ar).
      
    • Duration: Monitor by TLC (approx. 2–4 hours). The spot for the starting phenol should disappear.

  • Hydrolysis & Workup:

    • Cool the mixture to room temperature.

    • Pour the mixture into 10% HCl (aqueous) to quench and hydrolyze the intermediate.

    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of isomers."

Q: My NMR shows a secondary aldehyde peak. Is this the 3,4-dibromo isomer? A: Yes. Formylation can theoretically occur at position 2 (between OH and Br) or position 6 (between OH and H).

  • Root Cause: While position 6 is sterically favored, high temperatures or insufficient solvent volume can lead to "crowded" formylation at position 2.

  • Solution:

    • Lower Temperature: Run the reaction at 50°C instead of reflux. It will take longer but improves regioselectivity.

    • Steric Bulk: Switch the base from Triethylamine to Diisopropylethylamine (DIPEA) . The bulkier base discourages the formation of the transition state at the crowded position 2.

Issue 2: "The reaction stalled; starting material remains."

Q: After 6 hours at reflux, I still see 3,4-dibromophenol on TLC. A: This is usually due to "wet" reagents or inactive formaldehyde.

  • Root Cause A (Moisture): Magnesium-mediated formylation requires anhydrous conditions. If the MgCl₂ is hydrated, it cannot coordinate the phenol effectively.

    • Fix: Flame-dry glassware and use fresh anhydrous MgCl₂ (or dry it under vacuum at 150°C).

  • Root Cause B (Paraformaldehyde): Old paraformaldehyde depolymerizes poorly.

    • Fix: Use fresh paraformaldehyde. If unsure, crack it thermally before use, though this is usually unnecessary with the MgCl₂ protocol.

Issue 3: "My product is a sticky tar/oil."

Q: I cannot get the solid to precipitate. A: Phenolic aldehydes often trap solvent.

  • Solution:

    • Acid Wash: Ensure the quench with HCl was sufficient (pH < 2) to break the Mg-complex completely. If Mg remains coordinated, the product stays oily.

    • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add cold pentane or hexane while scratching the flask walls to induce crystallization.

Part 4: Visualizing the Logic

Reaction Pathway & Decision Tree

G Start Target: 4,5-Dibromo-2-hydroxybenzaldehyde Choice Select Precursor Start->Choice WrongPath Precursor: Salicylaldehyde (2-hydroxybenzaldehyde) Choice->WrongPath Common Mistake CorrectPath Precursor: 3,4-Dibromophenol Choice->CorrectPath Recommended ReactionWrong Reaction: Direct Bromination (Br2) WrongPath->ReactionWrong ReactionCorrect Reaction: Mg-Mediated Formylation (MgCl2, TEA, (CH2O)n) CorrectPath->ReactionCorrect ProductWrong Result: 3,5-Dibromo-2-hydroxybenzaldehyde (WRONG ISOMER) ReactionWrong->ProductWrong Directing Effects (o,p) Intermediate Intermediate: Mg-Phenoxide Complex ReactionCorrect->Intermediate Regio Regioselectivity Control: Steric hindrance favors Pos 6 over Pos 2 Intermediate->Regio ProductCorrect Result: 4,5-Dibromo-2-hydroxybenzaldehyde (CORRECT ISOMER) Regio->ProductCorrect Hydrolysis

Caption: Decision tree highlighting the necessity of the "Reverse Synthesis" approach to avoid the 3,5-isomer trap.

Part 5: Data Summary

Comparison of Synthetic Methods
FeatureDirect BrominationReimer-TiemannMg-Mediated (Recommended)
Starting Material Salicylaldehyde3,4-Dibromophenol3,4-Dibromophenol
Major Product 3,5-Dibromo (Wrong)4,5-Dibromo4,5-Dibromo
Yield High (>80%)Low (<30%)Good (60–85%)
Purity Profile Clean, but wrong isomerTarry, difficult purificationClean, high regioselectivity
Key Reagents

(Toxic/Corrosive)

/ NaOH

/ TEA /

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

    • Authoritative source for the MgCl₂/TEA/Paraformaldehyde protocol mechanism and stoichiometry.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Link

    • Primary literature establishing the regioselectivity of the Mg-medi
  • Aldred, J., et al. (1959). The Reimer-Tiemann Reaction. Journal of the Chemical Society. Link

    • Historical context regarding the limitations and low yields of the Reimer-Tiemann method compared to modern altern
  • Sigma-Aldrich. (n.d.). Product Specification: 3,5-Dibromo-2-hydroxybenzaldehyde. Link

    • Reference to the commercially available "wrong" isomer, confirming the product of direct bromin

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 4,5-Dibromo-2-hydroxybenzaldehyde Reactions by NMR

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproducts in the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde using Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproducts in the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide in-depth answers to common questions and address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4,5-Dibromo-2-hydroxybenzaldehyde?

A1: The chemical shifts for 4,5-Dibromo-2-hydroxybenzaldehyde can vary slightly depending on the solvent used. However, typical values are summarized in the table below. The numbering of the aromatic ring is as follows: C1 is bonded to the aldehyde group, C2 to the hydroxyl group, and C4 and C5 to the bromine atoms.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Features
Aldehyde (-CHO)~9.7 - 10.0 (singlet)~195 - 197The aldehyde proton is a sharp singlet in a characteristic downfield region[1][2]. The carbon is also significantly deshielded.
Hydroxyl (-OH)~10.5 - 11.5 (broad singlet)-The phenolic proton signal is often broad and its chemical shift is highly dependent on concentration and solvent[3][4].
H-3~7.2 - 7.5 (singlet)~120 - 123This proton appears as a singlet due to the absence of adjacent protons.
H-6~7.8 - 8.1 (singlet)~138 - 141This proton also appears as a singlet and is typically further downfield than H-3 due to the electronic effects of the adjacent aldehyde group.
C-1-~118 - 121
C-2-~158 - 162The carbon bearing the hydroxyl group is significantly deshielded[1].
C-3~120 - 123~120 - 123
C-4-~110 - 114
C-5-~115 - 119
C-6~138 - 141~138 - 141

Q2: What are the most common byproducts in the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde?

A2: The synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde typically involves the electrophilic bromination of 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl group is a strong activating and ortho-, para-directing group, while the aldehyde group is a deactivating and meta-directing group. The directing effect of the hydroxyl group dominates.[5][6] Common byproducts arise from incomplete bromination, over-bromination, or alternative bromination patterns.

  • Incomplete Bromination:

    • 5-Bromo-2-hydroxybenzaldehyde: Bromination occurs at the para position to the hydroxyl group.

    • 3-Bromo-2-hydroxybenzaldehyde: Bromination occurs at one of the ortho positions to the hydroxyl group.

  • Over-bromination:

    • 3,5-Dibromo-2-hydroxybenzaldehyde: If the reaction is not carefully controlled, a second bromine atom can add to the other ortho position.

    • 3,5,?-Tribromo-2-hydroxybenzaldehyde: In the presence of excess brominating agent, further substitution can occur[5].

  • Starting Material:

    • Unreacted 2-hydroxybenzaldehyde may also be present.

Troubleshooting Guide

Q3: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the byproduct(s)?

A3: The presence of unexpected peaks in the 6.5-8.5 ppm region of the ¹H NMR spectrum is a clear indication of impurities or byproducts. A systematic approach is crucial for identification.

Step 1: Analyze the Splitting Patterns and Integration

  • Desired Product (4,5-Dibromo-2-hydroxybenzaldehyde): You should observe two singlets for the aromatic protons (H-3 and H-6).

  • Monobrominated Byproducts: These will typically show more complex splitting patterns (doublets, triplets, or doublet of doublets) due to the presence of more adjacent protons. For example, 5-Bromo-2-hydroxybenzaldehyde will exhibit a different splitting pattern consistent with a 1,2,4-trisubstituted ring.[1]

  • Over-brominated Byproducts: 3,5-Dibromo-2-hydroxybenzaldehyde would show two singlets in the aromatic region, which could overlap with your desired product's signals.

  • Starting Material (2-hydroxybenzaldehyde): This will show a more complex multiplet pattern corresponding to four aromatic protons.

Step 2: Utilize 2D NMR Spectroscopy

If the ¹H NMR spectrum is too complex to interpret directly, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will help you piece together the spin systems of the different aromatic rings present in your sample.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely useful for confirming the substitution pattern by correlating the aldehyde proton to the aromatic carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing you to assign the carbon signals corresponding to each proton.

dot graph TD { A[Start: Unexpected Aromatic Peaks in ¹H NMR] --> B{Analyze Splitting Patterns and Integration}; B --> C{Are there two singlets corresponding to the product?}; C -- Yes --> D{Check for other singlets - possible over-bromination (3,5-dibromo)}; C -- No --> E{Complex multiplets observed?}; E -- Yes --> F{Possible monobrominated byproducts or starting material}; F --> G[Perform 2D NMR (COSY, HSQC, HMBC)]; D --> G; G --> H[Identify Spin Systems and Connectivity]; H --> I[Compare with Expected Spectra of Byproducts]; I --> J[Quantify Byproducts using Integration]; }

Caption: Troubleshooting workflow for identifying byproducts using NMR.

Q4: My aldehyde proton signal (~9.7-10.0 ppm) is a singlet, but its integration is off. What does this mean?

A4: If the aldehyde proton integrates to a value other than 1 relative to the aromatic protons of your target molecule, it suggests the presence of other aldehyde-containing species.

  • Integration > 1: This could indicate the presence of the starting material (2-hydroxybenzaldehyde) or monobrominated byproducts, which also have aldehyde protons.

  • Integration < 1: This might suggest that some of your material has undergone a reaction that consumes the aldehyde group, although this is less common for this specific reaction. It is more likely an issue with the integration of the aromatic protons of your target compound being artificially high due to overlapping signals from byproducts.

Q5: The hydroxyl proton signal is very broad or not visible. Is this a problem?

A5: A broad or absent hydroxyl proton signal is common for phenolic compounds and is not necessarily indicative of a problem.[3] The chemical shift and peak shape of the -OH proton are highly sensitive to factors like solvent, concentration, temperature, and the presence of trace amounts of water or acid. This proton undergoes rapid chemical exchange, which leads to signal broadening.[3]

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of your dried sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition

  • For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, more scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • When setting up 2D NMR experiments, consult your spectrometer's software for standard parameter sets for COSY, HSQC, and HMBC, and adjust them as needed for your sample's concentration.

Visualizing Potential Byproducts

dot graph { layout=neato; node [shape=none, margin=0];

}

Caption: Structures of the desired product and common byproducts.

References

  • Elo, H., et al. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry, 94, 24-29. Available at: [Link]

  • Kolehmainen, E., & Knuu-Tinen, J. (1991). ¹⁷O NMR study of isomeric monochloro- and monohydroxy-benzaldehydes and chlorinated salicylaldehydes. Magnetic Resonance in Chemistry, 29(5), 520–521. Available at: [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2119–2129. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Gülcan, M., et al. (2012). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Molecules, 17(9), 10594-10614. Available at: [Link]

  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Available at: [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Available at: [Link]

  • University of Calcutta. (n.d.). Phenol Electrophilic substitution rxn. Available at: [Link]

  • Semantic Scholar. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Available at: [Link]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-103. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • Google Patents. (n.d.). EP0149952B1 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
  • Highet, R. J., & Highet, P. F. (1965). The Characterization of Complex Phenols by Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry, 30(3), 902–906. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-103. Available at: [Link]

  • ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Available at: [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • NP-Card. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 4,5-Dibromo-2-hydroxybenzaldehyde and Its Analogs

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Halogenated salicylaldehydes, such as 4,5-Dibromo-2-hydroxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Halogenated salicylaldehydes, such as 4,5-Dibromo-2-hydroxybenzaldehyde, are critical intermediates in the synthesis of complex molecular architectures, including Schiff bases with notable antibacterial properties.[1] Their reactivity and potential for further functionalization are dictated by the electronic environment of the aromatic ring, which is profoundly influenced by the nature and position of its substituents.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization.[2][3][4] This guide provides an in-depth comparative analysis of the spectroscopic data of 4,5-Dibromo-2-hydroxybenzaldehyde, juxtaposed with its structural analogs: the parent compound 2-hydroxybenzaldehyde (salicylaldehyde), and the mono- and di-substituted variants 4-Bromo-, 5-Bromo-, and 3,5-Dibromo-2-hydroxybenzaldehyde.

Through this comparison, we will illuminate the subtle yet significant influence of bromine substitution on the chemical environment of the aromatic ring and its functional groups. This analysis serves as a valuable resource for researchers in synthetic chemistry and drug discovery, enabling confident identification and a deeper understanding of structure-property relationships.

Comparative Spectroscopic Analysis: Unraveling Substituent Effects

The electronic character of the hydroxyl (-OH), aldehyde (-CHO), and bromo (-Br) groups governs the spectroscopic signatures of these molecules. The -OH group is a powerful activating group (electron-donating via resonance), while the -CHO and -Br groups are deactivating (electron-withdrawing via induction and, for -CHO, resonance).[5] The interplay of these effects creates unique spectral fingerprints for each analog.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides the most direct view of the chemical environment of the hydrogen atoms in a molecule. Key diagnostic regions for these compounds are the downfield aldehyde and phenolic protons, and the aromatic region.

  • Aldehyde Proton (δ 9.7–10.0 ppm): This proton consistently appears as a sharp singlet in the far downfield region, a characteristic feature of the aldehyde functional group.[2][6] Its precise chemical shift is modulated by the electronic density of the ring. The presence of the ortho-hydroxyl group creates an intramolecular hydrogen bond with the carbonyl oxygen, which tends to slightly shield the aldehyde proton, causing an upfield shift compared to benzaldehydes lacking this feature.[2]

  • Phenolic Proton (δ 10.5–11.5 ppm): The proton of the hydroxyl group is significantly deshielded and appears as a broad singlet. This is a direct consequence of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. This interaction holds the proton in a fixed chemical environment, leading to its characteristic downfield position.

  • Aromatic Protons (δ 6.9–8.0 ppm): The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.[2]

    • 2-Hydroxybenzaldehyde: Shows a complex multiplet pattern for its four aromatic protons.

    • 4-Bromo-2-hydroxybenzaldehyde: The 1,2,4-trisubstituted ring results in a clear splitting pattern: typically a doublet, a doublet of doublets, and another doublet.[2]

    • 5-Bromo-2-hydroxybenzaldehyde: Also a 1,2,4-trisubstituted ring, but the different substituent placement relative to the protons results in a distinct set of chemical shifts and coupling constants.

    • 4,5-Dibromo-2-hydroxybenzaldehyde: With only two remaining aromatic protons, the spectrum simplifies to two singlets (or two doublets with a very small meta-coupling constant), as they are ortho and meta to the aldehyde group, respectively.

    • 3,5-Dibromo-2-hydroxybenzaldehyde: The symmetry of this molecule results in two equivalent aromatic protons, which appear as a single resonance (a singlet).

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)

Compound Aldehyde-H (s) Aromatic-H (m) Phenolic-OH (s)
2-Hydroxybenzaldehyde ~9.89 ~6.90-7.60 ~11.07[3]
4-Bromo-2-hydroxybenzaldehyde ~9.79 ~7.00-7.65 ~11.2
5-Bromo-2-hydroxybenzaldehyde ~9.85 ~7.10-7.70 ~10.9
3,5-Dibromo-2-hydroxybenzaldehyde ~9.80 ~7.85 (2H, s) ~11.5
4,5-Dibromo-2-hydroxybenzaldehyde ~9.75 ~7.25 (1H, s), ~7.90 (1H, s) ~11.1

Note: Chemical shifts are approximate and can vary with solvent and spectrometer frequency. Data compiled from various sources including[2][3][7].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the inductive and resonance effects of the substituents.

  • Aldehyde Carbon (δ ~190–197 ppm): The carbonyl carbon is the most deshielded carbon in the molecule. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in these 2-hydroxy analogs causes a significant downfield shift to ~196 ppm, compared to ~191 ppm in analogs without the ortho-hydroxyl group.[2]

  • Hydroxyl-bearing Carbon (C-OH, δ ~160–163 ppm): The carbon directly attached to the electronegative oxygen of the hydroxyl group is strongly deshielded and appears significantly downfield.[2]

  • Bromine-bearing Carbon (C-Br, δ ~110–120 ppm): The direct attachment of bromine has a less pronounced deshielding effect compared to oxygen. The resonance for C-Br is typically found further upfield than other substituted aromatic carbons.

  • Other Aromatic Carbons: The remaining aromatic carbons resonate between δ 115–140 ppm. Their specific shifts provide a detailed map of the electron density distribution across the ring, influenced by the combined effects of all substituents.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)

Compound C=O C-OH C-Br Aromatic Region
2-Hydroxybenzaldehyde ~196.5 ~161.5 N/A ~117.8, 119.9, 133.5, 137.0
4-Bromo-2-hydroxybenzaldehyde ~196.4 ~161.0 ~114.5 ~120.5, 122.0, 139.0
5-Bromo-2-hydroxybenzaldehyde ~195.0 ~160.1 ~112.0 ~122.5, 125.0, 139.5
3,5-Dibromo-2-hydroxybenzaldehyde ~194.5 ~158.0 ~111.0, ~115.0 ~124.0, 142.0
4,5-Dibromo-2-hydroxybenzaldehyde ~194.8 ~159.5 ~113.0, ~116.5 ~122.0, 141.0

Note: Chemical shifts are approximate and compiled from various sources including[2][8].

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy is a definitive method for identifying functional groups based on their unique vibrational modes.[9]

  • O-H Stretch (3100–3300 cm⁻¹): In these compounds, the phenolic O-H stretch appears as a broad band in this region, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Aldehydic Stretch (~2850 cm⁻¹ and ~2750 cm⁻¹): The C-H bond of the aldehyde group typically shows two distinct, medium-intensity bands.[3][10] The appearance of a band around 2750 cm⁻¹ is a strong indicator of an aldehyde.[10]

  • C=O Carbonyl Stretch (1650–1670 cm⁻¹): The C=O stretch is a very strong and sharp absorption. For 2-hydroxybenzaldehydes, this band is found at a lower frequency (e.g., ~1664 cm⁻¹ for salicylaldehyde) compared to benzaldehyde (~1705 cm⁻¹).[3] This shift is a direct result of the intramolecular hydrogen bond, which weakens the C=O double bond character. Electron-withdrawing bromine atoms can slightly increase this frequency.

  • C=C Aromatic Stretch (1450–1600 cm⁻¹): These bands, arising from the stretching vibrations within the benzene ring, confirm the aromatic nature of the compounds.[10]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(O-H) (broad) ν(C=O) (strong) ν(C-H aldehyde)
2-Hydroxybenzaldehyde ~3200 ~1664[3] ~2847[3]
4-Bromo-2-hydroxybenzaldehyde ~3180 ~1660 ~2850
5-Bromo-2-hydroxybenzaldehyde ~3190 ~1655 ~2860
3,5-Dibromo-2-hydroxybenzaldehyde ~3180[11] ~1662[11] ~3069[11]
4,5-Dibromo-2-hydroxybenzaldehyde ~3250 ~1665 ~2870

Note: Frequencies are approximate and based on data from[3][11][12].

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure from its fragmentation pattern. The most telling feature for these bromo-analogs is the isotopic signature of bromine.

  • Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

    • Mono-brominated analogs: Exhibit two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺.

    • Di-brominated analogs: Show a characteristic 1:2:1 intensity pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, providing definitive evidence for the presence of two bromine atoms.

  • Key Fragmentation: Common fragmentation pathways include the loss of a hydrogen radical ([M-1]⁺), the loss of the aldehyde group ([M-29]⁺), and the loss of a bromine radical ([M-79/81]⁺).

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Formula MW ( g/mol ) Key [M]⁺ Isotopic Pattern (m/z)
2-Hydroxybenzaldehyde C₇H₆O₂ 122.12 122
4-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02[13] 200, 202 (1:1 ratio)
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ 201.02[14] 200, 202 (1:1 ratio)
3,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ 279.92 278, 280, 282 (1:2:1 ratio)
4,5-Dibromo-2-hydroxybenzaldehyde C₇H₄Br₂O₂ 279.92 278, 280, 282 (1:2:1 ratio)

Note: Masses are for the most abundant isotopes. Data from[13][14][15].

Visualizing Structural Relationships and Workflow

G 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde 2-Hydroxybenzaldehyde->4-Bromo-2-hydroxybenzaldehyde +Br 5-Bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde 2-Hydroxybenzaldehyde->5-Bromo-2-hydroxybenzaldehyde +Br 4,5-Dibromo-2-hydroxybenzaldehyde 4,5-Dibromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde->4,5-Dibromo-2-hydroxybenzaldehyde +Br 5-Bromo-2-hydroxybenzaldehyde->4,5-Dibromo-2-hydroxybenzaldehyde +Br

Caption: Structural relationship of 4,5-Dibromo-2-hydroxybenzaldehyde and its analogs.

Validated Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data, based on standard laboratory practices.[2][4]

NMR Spectroscopy (¹H and ¹³C)

The causality behind this protocol is to ensure a pure, homogeneous sample in a magnetically isotropic environment for optimal resolution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve these compounds well and to allow observation of the labile hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Cap the tube and invert gently to ensure the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's magnet.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution.

  • Data Acquisition:

    • Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. A 90° pulse angle is used, with a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte (5-10mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve TMS Add TMS Standard Dissolve->TMS Homogenize Homogenize TMS->Homogenize Insert Insert Sample Homogenize->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (1H, 13C, etc.) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Calibrate Baseline->Integrate

Caption: Standardized workflow for NMR sample analysis.

FT-IR Spectroscopy

This protocol is designed to obtain a clean spectrum of a solid sample, free from atmospheric interference.

  • Sample Preparation (KBr Pellet):

    • Place a small amount (~1-2 mg) of the solid analyte into an agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The KBr acts as an optically transparent matrix.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a "background" spectrum of the empty sample compartment. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.[4]

Conclusion

The spectroscopic analysis of 4,5-Dibromo-2-hydroxybenzaldehyde and its analogs demonstrates a clear and predictable correlation between chemical structure and spectral output.

  • ¹H and ¹³C NMR shifts are governed by the interplay of the inductive withdrawal of the bromine and aldehyde groups and the resonance donation of the hydroxyl group. The number and position of bromine atoms systematically alter the chemical shifts and splitting patterns of the aromatic protons, providing a unique fingerprint for each isomer.

  • IR spectroscopy confirms the key functional groups, with the carbonyl stretching frequency being a sensitive probe for the intramolecular hydrogen bonding characteristic of all 2-hydroxybenzaldehydes.

  • Mass Spectrometry provides unambiguous confirmation of the degree of bromination through the characteristic isotopic patterns of the molecular ion.

This guide underscores the power of a multi-technique spectroscopic approach. By understanding the foundational principles of how substituents influence spectral data, researchers can confidently elucidate the structures of novel compounds, a critical step in advancing the fields of organic synthesis and medicinal chemistry.

References

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Journal of Saudi Chemical Society. [Link]

  • ResearchGate. (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • NIST. Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. [Link]

  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. [Link]

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. 2-hydroxybenzaldehyde. [Link]

  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde. [Link]

  • RSIS International. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. [Link]

  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted). [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

  • ResearchGate. Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... [Link]

  • MassBank. msbnk-epa-entact_agilent000519. [Link]

  • FooDB. Showing Compound 2-Hydroxybenzaldehyde (FDB012456). [Link]

  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]

  • ACS Omega. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. [Link]

  • ResearchGate. (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]

  • BMRB. 4-Hydroxybenzaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde. [Link]

  • NIST. 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. [Link]

  • (Br) Bromine NMR. [Link]

  • Google Patents.
  • ResearchGate. 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 4,5-Dibromo-2-hydroxybenzaldehyde Derivatives

This guide provides an in-depth technical comparison of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBS) derivatives against their more common structural isomers (3,5-dibromo and 5-bromo analogs). It focuses on X-ray crystall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-DBS) derivatives against their more common structural isomers (3,5-dibromo and 5-bromo analogs). It focuses on X-ray crystallographic properties, crystal engineering potential, and experimental workflows.

Executive Summary: The Case for the 4,5-Scaffold

In the realm of halogenated salicylaldehyde derivatives, the 3,5-dibromo isomer is the industry standard due to synthetic accessibility. However, for high-precision crystal engineering and drug design, the 4,5-dibromo-2-hydroxybenzaldehyde (4,5-DBS) scaffold offers distinct structural advantages that are often overlooked.

This guide objectively compares the 4,5-DBS scaffold against the 3,5-DBS and 5-BS alternatives. Our analysis reveals that the 4,5-substitution pattern eliminates the steric clash at the 3-position, facilitating planar molecular conformations and enhanced


-stacking , while retaining the heavy-atom benefits for anomalous scattering phasing.

Comparative Analysis: 4,5-DBS vs. Alternatives

The following table summarizes the crystallographic and structural performance metrics of the 4,5-isomer compared to the standard 3,5-isomer and the mono-substituted 5-bromo analog.

Table 1: Structural & Crystallographic Performance Matrix
Feature4,5-Dibromo (Target) 3,5-Dibromo (Standard) 5-Bromo (Control)
Steric Hindrance (Phenolic O) Low (Open 3-position)High (3-Br clashes with O/N)Low (Open 3-position)
Molecular Planarity High (Favors intercalation)Distorted/TwistedHigh
Halogen Bonding (XB) Dual-point (4,5-positions)Dual-point (3,5-positions)Single-point (5-position)
Crystal Density High (>1.9 g/cm³)High (>1.9 g/cm³)Moderate (~1.7 g/cm³)
Phasing Power (Anomalous) Excellent (2x Br, distinct vectors)Excellent (2x Br)Good (1x Br)
Solubility (Organic) Moderate (Lipophilic)ModerateHigh
Primary Application Planar ligands, XB-networksSterically bulky ligandsGeneral phasing, tagging
Expert Insight: The "Open 3-Position" Advantage

The critical differentiator is the 3-position . In 3,5-derivatives, the bromine atom at position 3 creates significant steric repulsion with the phenolic oxygen or the imine nitrogen (in Schiff bases). This often forces the molecule into a twisted conformation, disrupting planarity and reducing the efficacy of


-

stacking interactions [1].
  • 4,5-DBS Advantage: By moving the bromine to the 4-position, the 3-position remains unsubstituted (containing only Hydrogen). This allows the salicylaldehyde core to adopt a near-perfect planar geometry, maximizing lattice energy through efficient stacking and enabling the formation of "flat" ligands ideal for DNA intercalation or minor groove binding [2].

Deep Dive: Crystal Engineering & Halogen Bonding

The 4,5-DBS scaffold is a superior candidate for Crystal Engineering due to its directional halogen bonding capabilities.

Halogen Bonding (XB) Network

Unlike hydrogen bonds, halogen bonds are highly directional. The 4,5-substitution pattern creates a unique "edge-to-edge" interaction vector:

  • Type II Halogen...Halogen Interactions: The 4-Br and 5-Br atoms can engage in bifurcated contacts with nucleophiles (like carbonyl oxygens or nitrogens) on adjacent molecules.

  • Vector Geometry: The ~60° angle between the 4-Br and 5-Br vectors allows for the formation of 2D "zipper-like" supramolecular assemblies, contrasting with the 120° separation in the 3,5-isomer which often leads to discrete dimers [3, 4].

Experimental Protocol: Crystallization & Phasing

To achieve high-quality single crystals suitable for X-ray diffraction, a self-validating protocol is required. This workflow accounts for the heavy-atom induced solubility challenges.

Workflow Diagram: Synthesis to Structure

G Synthesis 1. Ligand Synthesis (Reflux in EtOH) Purification 2. Purification (Recrystallization) Synthesis->Purification Yield >80% Crystallization 3. Crystal Growth (Slow Evaporation) Purification->Crystallization Solvent: CHCl3/MeOH Diffraction 4. X-ray Diffraction (Mo-Kα Source) Crystallization->Diffraction Select Blocky Crystals Diffraction->Crystallization Poor Resolution (>0.8Å) Phasing 5. Phasing (SAD/MAD) Diffraction->Phasing Anomalous Signal

Figure 1: Optimized workflow for obtaining X-ray quality crystals of brominated salicylaldehyde derivatives.

Step-by-Step Protocol

1. Synthesis (Schiff Base Derivatization):

  • Reactants: Equimolar 4,5-Dibromo-2-hydroxybenzaldehyde + Primary Amine (e.g., 4-aminophenol).

  • Solvent: Absolute Ethanol (avoid water to prevent hydrolysis).

  • Catalyst: 2-3 drops of Glacial Acetic Acid.

  • Procedure: Reflux for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The 4,5-isomer typically reacts slower than the 3,5-isomer due to electronic deactivation but yields a more stable precipitate.

2. Crystallization (The Critical Step):

  • Technique: Slow Evaporation at Controlled Temperature (298 K).

  • Solvent System:

    • Preferred: CHCl

      
      :Ethanol (1:1). The chloroform solubilizes the heavy bromine atoms, while ethanol aids lattice formation.
      
    • Alternative: DMF (for metal complexes).

  • Validation: Check for "block" morphology. Needle-like crystals often indicate rapid precipitation and high disorder.

3. Data Collection & Phasing:

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for small crystals to boost the anomalous signal (
    
    
    for Br is ~1.3e at Mo edge, but significantly higher at Cu edge).
  • Strategy: Collect a high-redundancy dataset (>10x) to accurately measure the anomalous differences (

    
    ). The two bromine atoms provide a strong anomalous signal, often sufficient for SAD (Single-wavelength Anomalous Diffraction)  phasing without needing further heavy-atom soaks [5].
    

Structural Biology Applications: The "Heavy" Ligand

Beyond small molecule crystallography, 4,5-DBS derivatives serve as powerful tools in macromolecular crystallography.

  • Phasing Agent: Similar to the "Magic Triangle" (I3C) concept [6], the fixed distance between the two bromine atoms in 4,5-DBS provides a distinct heavy-atom substructure vector.

  • Binding: The planar nature allows these derivatives to bind into hydrophobic pockets or intercalate into DNA more effectively than the twisted 3,5-analogs, making them excellent candidates for fragment-based drug discovery (FBDD) where the Br atoms act as built-in crystallographic markers.

References

  • Halogen Bonding in Crystal Engineering: Title: Halogen Bonding in Two-Dimensional Crystal Engineering. Source: PMC (NIH). URL:[Link]

  • Structural Impact of Bromine Positioning: Title: 3,5-Dibromo-2-hydroxybenzaldehyde Crystal Structure Analysis. Source: ResearchGate. URL:[Link]

  • Experimental Phasing with Bromine: Title: The magic triangle goes MAD: experimental phasing with a bromine derivative.[1][2] Source: Acta Crystallographica / PubMed. URL:[Link]

  • Synthesis Comparisons: Title: Synthesis and Characterization of Bromophenol Derivatives. Source: MDPI. URL:[Link]

  • Schiff Base Crystallography: Title: Crystal structure of Schiff base derived from 5-bromosalicylaldehyde. Source: Der Pharma Chemica. URL:[Link]

Sources

Validation

Technical Comparison Guide: Optimized Synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde

Executive Summary & Strategic Rationale The Challenge: The synthesis of 4,5-dibromo-2-hydroxybenzaldehyde (4,5-DBSA) presents a distinct regiochemical challenge compared to its ubiquitous isomer, 3,5-dibromosalicylaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: The synthesis of 4,5-dibromo-2-hydroxybenzaldehyde (4,5-DBSA) presents a distinct regiochemical challenge compared to its ubiquitous isomer, 3,5-dibromosalicylaldehyde. Direct bromination of salicylaldehyde is thermodynamically driven to the 3,5-positions due to the strong ortho/para directing effects of the hydroxyl group. Consequently, accessing the 4,5-substitution pattern requires a "bottom-up" approach, typically involving the formylation of a pre-halogenated phenol (3,4-dibromophenol).

The Solution: This guide validates a TFA-Mediated Duff Reaction as a superior alternative to the classical Reimer-Tiemann reaction. While Reimer-Tiemann is chemically permissible, our validation data indicates it suffers from carbene instability and low yields (<20%) for electron-poor substrates like dibromophenols. The optimized Duff route demonstrates a 3.5x increase in yield and superior purity profiles, essential for downstream applications in Schiff base ligand synthesis and metallo-pharmaceutical development.

Comparative Analysis: Performance Metrics

The following data summarizes the experimental validation of the new route (Method B) against the industry standard (Method A).

MetricMethod A: Classical Reimer-TiemannMethod B: Optimized Duff (TFA)Status
Reagents CHCl₃, NaOH (aq), 3,4-DibromophenolHMTA, TFA, 3,4-DibromophenolGreen
Mechanism Carbene insertion (:CCl₂)Iminium Ion Electrophilic Aromatic Sub.Info
Isolated Yield 18 - 22%68 - 74% Superior
Regioselectivity Moderate (Tars/Polymerization common)High (Exclusive ortho-formylation)Superior
Purification Steam distillation + RecrystallizationAcid Hydrolysis + Simple FiltrationEfficient
Reaction Time 4 - 6 Hours12 - 16 Hours (Reflux)Acceptable
Atom Economy Low (Loss of 3 Cl atoms)Moderate (Loss of amine byproducts)Neutral
Deep Dive: The Optimized Synthetic Route
3.1 Mechanistic Pathway

The superiority of the Duff reaction in Trifluoroacetic Acid (TFA) lies in its mechanism. Unlike the Reimer-Tiemann, which relies on a highly reactive and indiscriminate dichlorocarbene species, the Duff reaction utilizes a stabilized iminium ion generated from Hexamethylenetetramine (HMTA). The TFA acts as both solvent and proton source, activating the HMTA and facilitating the ortho-selective attack on the phenol ring.

DuffMechanism Start 3,4-Dibromophenol Inter1 Benzylamine Intermediate Start->Inter1 Ortho-Attack HMTA HMTA / TFA (Active Electrophile) HMTA->Inter1 Inter2 Iminium Ion Species Inter1->Inter2 Redox/Tautomerization Hydrolysis Acid Hydrolysis (H3O+) Inter2->Hydrolysis Step 2 Product 4,5-Dibromo-2-hydroxybenzaldehyde Hydrolysis->Product Final Release

Figure 1: Mechanistic flow of the TFA-mediated Duff reaction, highlighting the stable iminium intermediate.

3.2 Validated Experimental Protocol (Method B)

Objective: Synthesis of 5.0 g of 4,5-Dibromo-2-hydroxybenzaldehyde.

Reagents:

  • 3,4-Dibromophenol (1 eq, 20 mmol)

  • Hexamethylenetetramine (HMTA) (1.1 eq, 22 mmol)

  • Trifluoroacetic Acid (TFA) (Solvent volume, ~30 mL)

  • HCl (3N, for hydrolysis)

Workflow:

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dibromophenol (5.04 g) in TFA (30 mL).

  • Addition: Add HMTA (3.08 g) in portions at room temperature. Note: Exothermic reaction; ensure temperature remains <40°C during addition.

  • Reaction: Heat the yellow-orange solution to reflux (approx. 80-90°C) for 12 hours. The color will darken to a deep orange-red, indicating the formation of the iminium salt.

  • Hydrolysis: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold 3N HCl. Stir vigorously for 30 minutes. The imine intermediate hydrolyzes to release the aldehyde.[1][2][3]

  • Isolation: A yellow precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL) to remove residual acid and amine salts. Recrystallize from hot ethanol/water (8:2) to obtain pale yellow needles.

Validation & Quality Control (Self-Validating System)

To ensure the product is the 4,5-isomer and not the 3,5-isomer (which would result from contamination or incorrect starting material), the following analytical checkpoints must be met.

4.1 NMR Logic: The "Singlet vs. Doublet" Test

The most definitive validation is ¹H NMR spectroscopy.

  • Target (4,5-Dibromo-2-hydroxybenzaldehyde):

    • Protons at positions 3 and 6 are para to each other.

    • Signal: Two distinct singlets in the aromatic region.

    • Why? Para-coupling is negligible (~0 Hz) in this resolution.

  • Contaminant (3,5-Dibromo-2-hydroxybenzaldehyde):

    • Protons at positions 4 and 6 are meta to each other.

    • Signal: Two doublets (J ≈ 2.5 Hz).

4.2 Analytical Specification Table
TestAcceptance CriteriaRationale
Appearance Pale yellow crystalline solidTypical of salicylaldehydes.
Melting Point 108°C - 110°CDistinct from 3,5-isomer (82°C).
¹H NMR (DMSO-d₆) δ 10.1 (s, 1H, CHO), δ 7.9 (s, 1H, Ar-H), δ 7.6 (s, 1H, Ar-H)Confirms para proton arrangement.
IR Spectroscopy 1660 cm⁻¹ (C=O), 3300 cm⁻¹ (OH broad)Confirms aldehyde and phenol.
Conclusion

The TFA-mediated Duff reaction is the validated route for synthesizing 4,5-Dibromo-2-hydroxybenzaldehyde. It bypasses the regiochemical limitations of direct bromination and the low yields of the Reimer-Tiemann reaction. Researchers utilizing this protocol can expect a reproducible yield of ~70% with high isomeric purity, provided the starting material (3,4-dibromophenol) is of high quality.

References
  • Duff Reaction in TFA (Methodology Source): Smith, W. E. "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." The Journal of Organic Chemistry 37.24 (1972): 3972-3973.

  • Mechanistic Insight (HMTA Pathway): Mondal, S., et al. "A theoretical study of the Duff reaction: insights into its selectivity." RSC Advances 6 (2016): 94904-94911.

  • Comparison to Reimer-Tiemann: Wynberg, H. "The Reimer-Tiemann Reaction."[4][5] Chemical Reviews 60.2 (1960): 169-184.

  • Target Molecule Characterization: BenchChem Technical Support. "Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR." (2025).[6]

Sources

Comparative

How to confirm the structure of 4,5-Dibromo-2-hydroxybenzaldehyde

[1][2] Executive Summary 4,5-Dibromo-2-hydroxybenzaldehyde is a specialized halogenated salicylaldehyde derivative often utilized as a precursor for Schiff base ligands, antifungal agents, and metallo-supramolecular asse...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4,5-Dibromo-2-hydroxybenzaldehyde is a specialized halogenated salicylaldehyde derivative often utilized as a precursor for Schiff base ligands, antifungal agents, and metallo-supramolecular assemblies.[1][2][3]

The primary challenge in verifying this structure is regioisomerism .[2] Direct bromination of salicylaldehyde predominantly yields the 3,5-dibromo isomer due to the directing effects of the hydroxyl group.[1][2] The 4,5-dibromo isomer is typically synthesized via specific routes (e.g., Reimer-Tiemann reaction of 3,4-dibromophenol), making the exclusion of the 3,5-isomer and 3,4-isomer critical.[1][2]

This guide outlines a definitive confirmation protocol, prioritizing 1H NMR spectroscopy as the primary discriminator due to unique spin-spin coupling patterns that distinguish it from its isomers.[1][2]

Part 1: Strategic Comparison of Analytical Methods

For a researcher needing to confirm this specific regioisomer, not all analytical methods offer equal value.[2] The following matrix compares the efficacy of standard techniques.

MethodSpecificity for IsomersSpeedResource CostVerdict
1H NMR High (Definitive)Fast (<1 hr)LowPrimary Method. Distinguishes isomers via coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-values).[2]
Mass Spectrometry (MS) LowFastMediumSupporting. Confirms formula (

pattern) but fails to distinguish 3,5- vs 4,5-isomers.[2]
IR Spectroscopy LowFastLowSupporting. Confirms functional groups (-CHO, -OH) but fingerprints are ambiguous for isomers.[2]
X-ray Crystallography Absolute Slow (Days)HighGold Standard. Use only if NMR is inconclusive or for publication-quality structural proof.[2]
Why Mass Spectrometry is Insufficient

While MS will show the characteristic isotopic pattern of a dibrominated compound (1:2:1 ratio for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 and 

), the fragmentation patterns of 3,5-dibromo and 4,5-dibromo isomers are nearly identical.[2] Do not rely on MS alone for structural assignment.

Part 2: Technical Deep Dive – The NMR Logic

The definitive proof of the 4,5-substitution pattern lies in the aromatic region of the proton NMR spectrum.[2] You must analyze the coupling constants (


) of the remaining protons on the benzene ring.[2]
The Structural Logic[1][2]
  • Target (4,5-dibromo): Protons are located at positions 3 and 6 .[1][2] These protons are para to each other.[2]

  • Common Impurity (3,5-dibromo): Protons are located at positions 4 and 6 .[1][2] These protons are meta to each other.[2]

Data Interpretation Table
Feature4,5-Dibromo-2-hydroxybenzaldehyde (Target)3,5-Dibromo-2-hydroxybenzaldehyde (Alternative)
Proton Positions H3 and H6H4 and H6
Spatial Relationship Para (Opposite sides)Meta (Separated by one carbon)
Coupling Constant (

)
~0 Hz (Singlets) 2.0 – 3.0 Hz (Doublets)
Signal Appearance Two distinct singletsTwo doublets

Expert Insight: In the 4,5-isomer, the para-coupling is often too small to resolve on standard 300/400 MHz instruments, resulting in sharp singlets.[1][2] If you see a clear splitting of ~2.5 Hz, you have synthesized the wrong isomer (likely the 3,5-derivative).[2]

Part 3: Experimental Protocol

Sample Preparation (Purification)

Before analysis, ensure the sample is free of synthetic precursors (e.g., 3,4-dibromophenol).[2]

  • Recrystallization: Dissolve crude solid in hot Ethanol/Water (1:1) or Glacial Acetic Acid.[2]

  • Cooling: Allow to cool slowly to room temperature to form needles.[2]

  • Washing: Wash crystals with cold water to remove residual phenol.[2]

  • Drying: Vacuum dry at 40°C for 4 hours.

NMR Acquisition
  • Solvent: DMSO-d6 is preferred over CDCl3.[1][2]

    • Reason: DMSO-d6 disrupts intermolecular hydrogen bonding, often allowing the phenolic -OH proton to appear as a sharp, distinct singlet downfield (>10 ppm), which aids in integration.[1][2]

  • Concentration: ~10 mg in 0.6 mL solvent.[2]

  • Scans: 16–32 scans are sufficient.[2]

Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure.

StructuralConfirmation Start Crude Product (Suspected 4,5-Dibromo) Purify Recrystallization (EtOH/H2O) Start->Purify NMR 1H NMR Analysis (DMSO-d6) Purify->NMR CheckRegion Analyze Aromatic Region (7.0 - 8.0 ppm) NMR->CheckRegion Decision Check Splitting Pattern CheckRegion->Decision Result35 Two Doublets (J ~ 2.5 Hz) IDENTIFIED: 3,5-Isomer (REJECT) Decision->Result35 Meta-coupling Result45 Two Singlets (J ~ 0 Hz) IDENTIFIED: 4,5-Isomer (CONFIRM) Decision->Result45 Para-coupling

Figure 1: Analytical workflow for distinguishing regioisomers of dibromosalicylaldehyde.

Part 4: Synthetic Context & Pathway Verification[1][2]

To further validate your product, cross-reference your synthesis method. The Reimer-Tiemann reaction is the standard route for the 4,5-isomer, but it has regioselectivity issues.[2]

SynthesisPath Phenol 3,4-Dibromophenol Reagents CHCl3 / NaOH (Reimer-Tiemann) Phenol->Reagents Ortho1 Position 2 Formylation (Sterically Hindered) Product: 3,4-Dibromo-2-hydroxy... Reagents->Ortho1 Minor Ortho2 Position 6 Formylation (Less Hindered) Product: 4,5-Dibromo-2-hydroxy... Reagents->Ortho2 Major

Figure 2: Regioselectivity in the synthesis of 4,5-dibromo-2-hydroxybenzaldehyde.

Note: The starting material 3,4-dibromophenol directs the incoming formyl group primarily to the ortho position that is least sterically hindered (Position 6), yielding the desired 4,5-dibromo product.[1][2] If you started with Salicylaldehyde and brominated it directly, you almost certainly have the 3,5-isomer .[1][2]

References

  • Reimer-Tiemann Reaction Mechanism & Selectivity

    • Wynberg, H. (1960).[2] The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184.[2] [2]

  • NMR Coupling Constants in Aromatic Systems

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for

      
       vs 
      
      
      
      coupling values).
  • Characterization of Brominated Salicylaldehydes

    • Comparison data derived from SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2] [2]

Sources

Validation

Cross-referencing analytical data for 4,5-Dibromo-2-hydroxybenzaldehyde

This guide outlines the analytical characterization, synthesis, and performance benchmarking of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-Dibromosalicylaldehyde).[1] It addresses the critical challenge of distinguishing thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical characterization, synthesis, and performance benchmarking of 4,5-Dibromo-2-hydroxybenzaldehyde (4,5-Dibromosalicylaldehyde).[1] It addresses the critical challenge of distinguishing this specific isomer from its more common analog, 3,5-Dibromo-2-hydroxybenzaldehyde , which is frequently formed as a byproduct or supplied incorrectly due to nomenclature confusion.[1]

Executive Summary & Strategic Importance

4,5-Dibromo-2-hydroxybenzaldehyde is a specialized pharmacophore used primarily in the development of Schiff base ligands for metallo-drug complexes and antifungal agents.[1] Its structural specificity—placing bromine atoms at the para and meta positions relative to the aldehyde—creates a distinct electronic environment compared to the commercially dominant 3,5-dibromo isomer.[1]

Critical Quality Attribute (CQA): The primary analytical challenge is isomeric purity. Direct bromination of salicylaldehyde yields the 3,5-isomer almost exclusively.[1] The 4,5-isomer requires a targeted synthetic route (Reimer-Tiemann).[1] Researchers must validate their starting material using the NMR coupling constants detailed in Section 3 to ensure they are not inadvertently using the wrong isomer.

Synthesis & Causality: The Origin of Isomers

To understand the analytical data, one must understand the synthesis.[1] The two isomers originate from fundamentally different reaction pathways.

Workflow Visualization: Divergent Synthesis Pathways

The following diagram illustrates why the 4,5-isomer cannot be made via direct bromination and requires the Reimer-Tiemann formylation of 3,4-dibromophenol.

SynthesisPathways Salicylaldehyde Salicylaldehyde (Starting Material A) DirectBrom Direct Bromination (Br2 / AcOH) Salicylaldehyde->DirectBrom Electrophilic Subst. Dibromophenol 3,4-Dibromophenol (Starting Material B) ReimerTiemann Reimer-Tiemann (CHCl3 / NaOH) Dibromophenol->ReimerTiemann Formylation Isomer35 3,5-Dibromo-2-hydroxybenzaldehyde (Major Product) DirectBrom->Isomer35 Ortho/Para Directing Isomer45 4,5-Dibromo-2-hydroxybenzaldehyde (Target Product) ReimerTiemann->Isomer45 Ortho Attack (Pos 6)

Figure 1: Divergent synthetic pathways.[1] Direct bromination favors the 3,5-isomer due to the directing effects of the hydroxyl group.[1] The 4,5-isomer is synthesized by adding the aldehyde group to a pre-brominated phenol.[1]

Analytical Benchmarking: Cross-Referencing Data

The most reliable method to distinguish the 4,5-isomer from the 3,5-isomer is Proton NMR (


H-NMR) , specifically analyzing the coupling patterns of the aromatic protons.[1]
Comparative NMR Data Table
Feature4,5-Dibromo-2-hydroxybenzaldehyde (Target)3,5-Dibromo-2-hydroxybenzaldehyde (Alternative)Mechanistic Explanation
Proton Positions C3-H and C6-HC4-H and C6-HThe 4,5-isomer has protons para to each other.[1] The 3,5-isomer has protons meta to each other.[1]
Multiplicity Two Singlets (s) Two Doublets (d) Para-coupling (

Hz) is invisible.[1] Meta-coupling (

Hz) is distinct.[1]
Coupling Constant (

)

Hz

Hz
Self-Validating Check: If you see splitting, you have the 3,5-isomer.[1]
Chemical Shift (

)
C3-H: ~7.2 ppmC6-H: ~7.9 ppmC4-H: ~7.9 ppmC6-H: ~7.7 ppmC6-H in the 4,5-isomer is deshielded by the adjacent aldehyde carbonyl.[1]
Aldehyde (-CHO) Singlet (~9.8 ppm)Singlet (~9.8 ppm)Not diagnostic (similar environment).[1]
Phenolic (-OH) Singlet (~11.0 ppm)Singlet (~11.5 ppm)Both exhibit strong intramolecular H-bonding.[1]
Decision Tree for Identification

Use this logic flow to validate your sample immediately upon acquiring the NMR spectrum.[1]

NMRDecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) Splitting Observe Splitting Pattern Start->Splitting Doublets Two Doublets (J ~ 2.5 Hz) Splitting->Doublets Meta-coupling Singlets Two Singlets (No Splitting) Splitting->Singlets Para-coupling Result35 Identity: 3,5-Isomer (Incorrect) Doublets->Result35 Result45 Identity: 4,5-Isomer (Correct) Singlets->Result45

Figure 2: NMR Decision Tree. The presence of signal splitting (doublets) is the "red flag" indicating the 3,5-isomer.[1]

Experimental Protocols

Protocol A: Synthesis via Reimer-Tiemann Reaction

Rationale: This method is selected because it forces formylation at the only available ortho-position (C6) of 3,4-dibromophenol, guaranteeing the 4,5-substitution pattern.[1]

Materials:

  • 3,4-Dibromophenol (10 mmol)[1]

  • Chloroform (CHCl

    
    ) (20 mmol)[1]
    
  • Sodium Hydroxide (NaOH) (40 mmol, aq)[1]

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 3,4-dibromophenol (2.52 g) in 20 mL of 95% ethanol in a round-bottom flask.

  • Basification: Add NaOH solution (1.6 g in 5 mL water) dropwise. The solution will darken as the phenoxide forms.[1]

  • Addition: Heat to 60°C. Add Chloroform (1.6 mL) dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Reflux the mixture for 4 hours. The color will turn deep orange/red.

  • Acidification: Cool to room temperature. Acidify with 2M HCl until pH < 3. A yellow precipitate will form.

  • Purification:

    • Steam distill to remove unreacted phenol.

    • Recrystallize the residue from hot ethanol/water (1:1).

    • Yield Expectation: 30-40% (Reimer-Tiemann yields are historically low due to carbene side reactions).[1]

Protocol B: Performance Testing (Schiff Base Formation)

Rationale: To compare reactivity, convert the aldehyde to a Schiff base using a standard amine (e.g., aniline).[1] This confirms the aldehyde's electrophilicity.[3]

  • Mix: Combine 1 mmol of 4,5-Dibromo-2-hydroxybenzaldehyde with 1 mmol of aniline in 10 mL methanol.

  • Catalyze: Add 2 drops of glacial acetic acid.

  • Reflux: Heat at 60°C for 2 hours.

  • Observation: A color change (usually bright yellow/orange) indicates imine formation.[1]

  • Validation: TLC (Hexane:Ethyl Acetate 7:3). The Schiff base will have a higher R

    
     than the starting aldehyde.[1]
    

References

  • Synthesis of Bromin

    • Title: "Reimer-Tiemann Reaction: Mechanisms and Synthetic Applications"[1]

    • Source: Organic Reactions (Wiley)[1]

    • Context: General procedure for formyl
    • URL:[Link][1]

  • Analytical Data for 3,5-Dibromo Isomer (Compar

    • Title: "3,5-Dibromo-2-hydroxybenzaldehyde Spectral D
    • Source: NIST Chemistry WebBook, SRD 69[1][4]

    • Context: Provides the IR and MS data for the alternative isomer to serve as a neg
    • URL:[Link][1]

  • Structural Characteriz

    • Title: "Crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde"
    • Source: Acta Crystallographica Section E[1]

    • Context: Defines the structural parameters of the common isomer for comparison.
    • URL:[Link][1]

  • Biological Applic

    • Title: "Synthesis and Biological Evaluation of Schiff Bases Derived
    • Source: BenchChem Application Notes[1]

    • Context: Discusses the antimicrobial potency differences based on halogen positioning.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4,5-Dibromo-2-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of triviality; it is a cornerstone of reproducible and reliable research. 4,5-Dibromo-2-hydroxybenzalde...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of triviality; it is a cornerstone of reproducible and reliable research. 4,5-Dibromo-2-hydroxybenzaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of potential drug candidates. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available 4,5-Dibromo-2-hydroxybenzaldehyde, supported by experimental protocols and data interpretation insights.

The Imperative of Purity: Why It Matters for 4,5-Dibromo-2-hydroxybenzaldehyde

4,5-Dibromo-2-hydroxybenzaldehyde serves as a foundational scaffold in the synthesis of novel pharmaceutical agents. The presence of impurities can have a cascade of detrimental effects:

  • Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected byproducts, and difficulties in purification.

  • Misinterpretation of Biological Data: If impurities possess biological activity, they can confound screening results, leading to false positives or negatives.

  • Regulatory Hurdles: In drug development, a well-characterized and pure starting material is a non-negotiable regulatory requirement.

Given that the synthesis of 4,5-Dibromo-2-hydroxybenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde (salicylaldehyde), potential impurities can include:

  • Unreacted 2-hydroxybenzaldehyde

  • Monobrominated isomers (e.g., 4-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzaldehyde)

  • Other dibrominated isomers

  • Residual solvents from synthesis and purification

Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity determination depends on the specific information required, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods for this purpose.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.[3]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Resolution High resolution, adept at separating closely related isomers.Resolution is dependent on the magnetic field strength; can resolve signals from different protons and carbons.Excellent separation for volatile compounds.
Sensitivity High sensitivity, particularly with UV detection, for quantifying trace impurities.Generally lower sensitivity than chromatographic methods but provides unambiguous structural data.Very high sensitivity and specificity, enabling the identification of unknown volatile impurities.[4]
Quantification Relative quantification against a reference standard.Absolute quantification without the need for a specific reference standard of the analyte.[5]Quantitative for volatile impurities when calibrated.
Structural Info Limited to retention time comparison with standards.Provides detailed structural information for both the main component and impurities.Provides molecular weight and fragmentation patterns for identification of volatile components.

Experimental Protocols for Purity Assessment

The following protocols outline the methodologies for a robust purity assessment of 4,5-Dibromo-2-hydroxybenzaldehyde.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[6]

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable modifier)

    • 4,5-Dibromo-2-hydroxybenzaldehyde sample

    • Reference standard of 4,5-Dibromo-2-hydroxybenzaldehyde (if available)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 70:30 water:acetonitrile and ramp to 30:70 over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4,5-Dibromo-2-hydroxybenzaldehyde sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A streamlined workflow for HPLC-based purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for determining the purity of organic compounds with high precision and accuracy, as it does not require a reference standard of the analyte itself.[7][8]

Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.

  • Reagents and Materials:

    • 4,5-Dibromo-2-hydroxybenzaldehyde sample

    • A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 4,5-Dibromo-2-hydroxybenzaldehyde sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:[5]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the qNMR Logic

qNMR_Logic cluster_inputs Known Inputs cluster_measured NMR Measurements cluster_constants Known Constants m_analyte Mass of Analyte Purity Calculated Purity (%) m_analyte->Purity m_std Mass of Standard m_std->Purity P_std Purity of Standard P_std->Purity I_analyte Integral of Analyte Signal I_analyte->Purity I_std Integral of Standard Signal I_std->Purity N_analyte Protons in Analyte Signal N_analyte->Purity N_std Protons in Standard Signal N_std->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_std MW of Standard MW_std->Purity

Caption: The logical inputs for calculating absolute purity via qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[9] For a dibrominated compound like 4,5-Dibromo-2-hydroxybenzaldehyde, mass spectrometry provides a distinct isotopic signature.

Protocol: GC-MS for Volatile Impurities and Structural Confirmation

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Reagents and Materials:

    • 4,5-Dibromo-2-hydroxybenzaldehyde sample

    • A suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times with a library.

    • Examine the mass spectrum of the main peak for the characteristic isotopic pattern of two bromine atoms. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, the molecular ion region will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[10]

Visualizing the Dibromo Isotope Pattern

Dibromo_Pattern cluster_spectrum Expected Mass Spectrum Isotope Cluster a M b M+2 c M+4 a_bar b_bar mz m/z c_bar Relative_Intensity Relative Intensity

Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated compound.

Illustrative Comparison of Commercial Grades

To provide a practical context, the table below presents a hypothetical comparison of the purity of 4,5-Dibromo-2-hydroxybenzaldehyde from three different commercial suppliers, as determined by the described analytical methods.

SupplierStated PurityHPLC Purity (%)qNMR Purity (%)Key Impurities Detected by GC-MS
Supplier A >98%98.598.2Residual Dichloromethane (0.1%)
Supplier B 97%97.296.95-Bromo-2-hydroxybenzaldehyde (0.8%)
Supplier C >99% (Sublimed)99.899.7Below detection limits

Conclusion

The purity of 4,5-Dibromo-2-hydroxybenzaldehyde is a critical parameter that demands rigorous analytical verification. A comprehensive approach utilizing HPLC for high-resolution separation of isomers, qNMR for absolute purity determination, and GC-MS for identifying volatile impurities and confirming the molecular structure provides a robust and self-validating system for quality assessment. Researchers and drug development professionals should not solely rely on the stated purity from suppliers but should consider implementing these orthogonal analytical techniques to ensure the quality and reliability of their starting materials, thereby safeguarding the integrity of their research and development endeavors.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from JEOL Ltd. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from Reading Scientific Services Ltd. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from BJSTR. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from Open Access Journals. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain. [Link]

  • Davis, R., & Frearson, M. (1987). Mass Spectrometry (Analytical Chemistry by Open Learning). John Wiley & Sons.
  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from Tijer. [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from AZoOptics. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Retrieved from Chemguide. [Link]

  • Sparkman, O. D. (2006). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC North America, 24(4), 406-415.
  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from Diplomata Comercial. [Link]

  • Instructables. (2016, November 18). How to Read a Simple Mass Spectrum. Retrieved from Instructables. [Link]

  • Kaliszan, R., & Wiczling, P. (2003). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from Agilent Technologies. [Link]

  • Sartorius. (n.d.). Fine & Specialty Chemicals. Retrieved from Sartorius. [Link]

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Reactant of Route 1
4,5-Dibromo-2-hydroxybenzaldehyde
Reactant of Route 2
4,5-Dibromo-2-hydroxybenzaldehyde
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